AT13148
Description
AT-13148 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an AKT kinase inhibitor with antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056901-62-2 | |
| Record name | AT-13148 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT-13148 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AT13148: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT13148 is a novel, orally available, small-molecule inhibitor targeting the AGC group of kinases.[1] Developed through fragment-based screening and structure-based design, it exhibits potent anti-tumor activity in preclinical models.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, effects on signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of multiple AGC kinases, a family of serine/threonine kinases that are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][3] Dysregulation of the AGC kinase signaling pathways is a key driver in a variety of cancers.[3] By simultaneously targeting several key nodes within these pathways, this compound offers the potential for enhanced antitumor activity and the ability to overcome resistance mechanisms that can arise from the inhibition of a single target.[3][4]
The primary targets of this compound include Protein Kinase B (AKT), p70S6 Kinase (p70S6K), Rho-associated coiled-coil containing protein kinase (ROCK), and Protein Kinase A (PKA).[3][5] Inhibition of these kinases leads to the blockade of downstream signaling cascades, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.[2][3]
Quantitative Pharmacological Data
The inhibitory activity of this compound against a panel of AGC kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| AKT1 | 38[3][5] | A549 (Lung) | 3.8[3] |
| AKT2 | 402[3][5] | BT474 (Breast) | 1.8[3] |
| AKT3 | 50[3][5] | HCT-116 (Colon) | 2.5[3] |
| p70S6K | 8[3][5] | MES-SA (Uterine) | 1.5[3] |
| PKA | 3[3][5] | PC3 (Prostate) | 2.9[3] |
| ROCKI | 6[3][5] | U87MG (Glioblastoma) | 2.1[3] |
| ROCKII | 4[3][5] | ||
| RSK1 | 85[3] | ||
| SGK3 | 63[3] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating two critical signaling pathways: the PI3K/AKT/mTOR pathway and the ROCK signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[3] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[3] this compound directly inhibits AKT and the downstream kinase p70S6K, leading to the dephosphorylation of their substrates and the suppression of pro-survival signals.[3] This ultimately results in the induction of apoptosis.[3][4]
ROCK Signaling Pathway
The Rho-associated kinase (ROCK) signaling pathway plays a significant role in regulating the actin cytoskeleton, which is essential for cell motility, invasion, and metastasis.[6] this compound is a potent inhibitor of both ROCKI and ROCKII.[3][5] By inhibiting ROCK, this compound disrupts the formation of stress fibers and focal adhesions, thereby impeding cancer cell migration and invasion.[6]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases (e.g., AKT1, ROCKII, PKA)
-
Kinase-specific peptide substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, combine the recombinant kinase, the kinase-specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (AlamarBlue® Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., U87MG, PC3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
AlamarBlue® reagent
-
96-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add AlamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-GSK3β, anti-phospho-S6RP, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or DMSO for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
Conclusion
This compound is a potent multi-AGC kinase inhibitor that demonstrates significant anti-tumor activity by targeting key cancer-promoting signaling pathways. Its ability to simultaneously inhibit AKT, p70S6K, and ROCK provides a multi-pronged attack on cancer cell proliferation, survival, and motility. The data and experimental methodologies outlined in this guide provide a comprehensive understanding of the core mechanism of action of this compound, supporting its continued investigation and development as a potential therapeutic agent for a range of solid tumors. However, a first-in-human study concluded that the narrow therapeutic index and the pharmacokinetic profile of this compound led to the recommendation to not develop the compound further.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
AT13148: A Multi-AGC Kinase Inhibitor Targeting Core Oncogenic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AT13148 is a potent, orally bioavailable, ATP-competitive inhibitor of multiple AGC kinases, a family of signaling proteins frequently dysregulated in cancer. This document provides a comprehensive technical overview of this compound, detailing its target profile, mechanism of action, effects on downstream signaling pathways, and methodologies for its preclinical evaluation. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in oncology and drug development investigating the therapeutic potential of targeting the AGC kinase family.
Introduction
The AGC family of serine/threonine kinases, which includes key regulators of cell growth, proliferation, survival, and metabolism such as AKT, p70S6K, PKA, and ROCK, represents a critical node in cancer signaling.[1] Dysregulation of the PI3K/AKT/mTOR pathway, a central signaling cascade involving multiple AGC kinases, is a common event in a wide range of human cancers, often associated with tumor progression, therapeutic resistance, and poor prognosis.[2] this compound was developed as a multi-AGC kinase inhibitor with the rationale that simultaneous inhibition of several key nodes within this pathway could lead to a more profound and durable anti-tumor response and potentially overcome resistance mechanisms associated with single-target agents.[3][4]
Mechanism of Action
This compound exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of its target AGC kinases.[2] This prevents the phosphorylation of their downstream substrates, thereby blocking the propagation of oncogenic signals. By targeting multiple kinases within the same pathway, this compound can induce a more comprehensive shutdown of signaling compared to selective inhibitors.[3]
Target Profile and In Vitro Potency
This compound has been characterized as a potent inhibitor of several AGC kinases. The in vitro inhibitory activity of this compound against a panel of kinases is summarized in Table 1.
| Target Kinase | IC50 (nM) |
| PKA | 3[5][6] |
| ROCKII | 4[5][6] |
| ROCKI | 6[5][6] |
| p70S6K | 8[5][6] |
| AKT1 | 38[5][6] |
| AKT3 | 50[5][6] |
| SGK3 | 63[6] |
| RSK1 | 85[6] |
| AKT2 | 402[5][6] |
| CHK2 | >800[6] |
| Aurora B | >800[6] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Cellular Activity
The inhibitory effect of this compound on cancer cell proliferation has been evaluated across a range of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are presented in Table 2.
| Cell Line | Cancer Type | GI50 (µM) |
| Various Cancer Cell Lines | Cancers with deregulated PI3K-AKT-mTOR or RAS-RAF pathways | 1.5 - 3.8[5][7] |
Table 2: In Vitro Anti-proliferative Activity of this compound. GI50 values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
Signaling Pathways and Downstream Effects
This compound's primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway. By targeting AKT and p70S6K, this compound blocks downstream signaling events that promote cell survival and proliferation. Additionally, its inhibition of ROCK kinases can impact cell motility and metastasis.[4]
Figure 1: this compound Signaling Pathway.
Induction of Apoptosis and Cell Cycle Effects
Gene expression studies have shown that this compound has a predominant effect on apoptosis-related genes.[3] The inhibition of the pro-survival AKT signaling pathway is a key driver of this pro-apoptotic effect. In some cancer cell lines, this compound has also been observed to cause a G2/M cell cycle arrest.
Compensatory Feedback Loops
A critical aspect of targeting the PI3K/AKT/mTOR pathway is the existence of negative feedback loops. Inhibition of downstream effectors like p70S6K can lead to the reactivation of upstream signaling through the release of this feedback inhibition.[6][8] Studies with this compound have shown the induction of upstream regulators such as IRS2 and PIK3IP1, which can represent a compensatory feedback mechanism.[3]
Figure 2: Compensatory Feedback Loop.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assays
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Alamar Blue Assay protocol.
-
Cell Fixation: After 72 hours of incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle-treated control wells.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-p70S6K, p70S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 3: Western Blotting Workflow.
Clinical Development and Future Perspectives
This compound entered a first-in-human Phase I clinical trial in patients with advanced solid tumors.[9] However, the clinical development of this compound was not pursued further due to a narrow therapeutic index, with dose-limiting toxicities including hypotension, pneumonitis, and skin rash being observed.[4][10] Despite this, the preclinical and clinical data generated for this compound provide valuable insights into the therapeutic potential and challenges of targeting multiple AGC kinases. The distinct mechanism of action and the induction of compensatory feedback loops observed with this compound highlight important considerations for the design of future inhibitors targeting the PI3K/AKT/mTOR pathway.[3]
Conclusion
This compound is a well-characterized multi-AGC kinase inhibitor that potently targets key components of the PI3K/AKT/mTOR signaling pathway. Its preclinical efficacy in various cancer models underscores the therapeutic potential of this targeting strategy. This technical guide provides a comprehensive resource for researchers, summarizing the key characteristics of this compound and providing detailed protocols for its in vitro evaluation. The knowledge gained from the study of this compound will continue to inform the development of next-generation kinase inhibitors for cancer therapy.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 6. allevi3d.com [allevi3d.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 9. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
AT13148: An In-Depth Technical Guide to a Multi-AGC Kinase Inhibitor in PI3K/AKT/mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT13148 is a potent, orally bioavailable, ATP-competitive multi-AGC kinase inhibitor that has demonstrated significant preclinical antitumor activity.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action within the PI3K/AKT/mTOR signaling pathway, its pharmacological data, and detailed experimental protocols relevant to its study. Deregulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which centrally involves AGC kinases like AKT, p70S6 kinase (p70S6K), and others, is a critical driver in multiple cancers.[1][3] this compound's ability to simultaneously inhibit several of these kinases presents a promising strategy to enhance antitumor effects and mitigate resistance compared to single-target inhibitors.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action and Position in the PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anticancer effects by inhibiting a range of AGC serine/threonine kinases, which are key components of the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, leading to increased protein synthesis and cell growth.[5]
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of its target kinases, preventing their catalytic activity.[2] Its primary targets include AKT1, AKT2, AKT3, p70S6K, Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][7] By inhibiting these kinases, this compound effectively blocks signal transduction downstream of PI3K, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1]
A notable characteristic of this compound is its distinct mechanism of action compared to more selective AKT inhibitors.[1] Gene expression studies have revealed that this compound predominantly affects apoptosis-related genes, whereas some selective AKT inhibitors primarily modulate cell-cycle genes.[1][3] Furthermore, while some ATP-competitive AKT inhibitors induce a therapeutically relevant reactivation of AKT through phosphorylation at serine 473, this is not the case for this compound.[1]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the key points of inhibition by this compound.
References
- 1. This compound | PKA | S6 Kinase | ROCK | Akt | SGK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 7. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
AT13148: A Technical Whitepaper on ATP-Competitive Inhibition of AGC Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT13148 is a potent, orally bioavailable, small-molecule inhibitor that functions through ATP-competitive inhibition of the AGC family of protein kinases.[1] This multi-targeted agent demonstrates significant activity against key nodes in oncogenic signaling pathways, including AKT, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4] Its ability to simultaneously block these critical pathways underscores its potential as an anti-neoplastic agent.[1] Dysregulation of the PI3K/AKT/mTOR pathway, a central cellular signaling cascade, is a frequent event in tumorigenesis, often correlating with increased tumor survival and therapeutic resistance.[1] This document provides a comprehensive technical overview of this compound, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its characterization.
Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of target kinases.[1][5] This mode of action prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. The discovery of this compound was facilitated by fragment-based screening and structure-based design, with X-ray crystallography confirming its binding within the ATP pocket of a PKA-AKT chimera, a validated surrogate for studying inhibitor-AKT interactions.[5]
As a multi-AGC kinase inhibitor, this compound's therapeutic potential lies in its ability to concurrently suppress multiple signaling pathways that drive cancer cell proliferation and survival.[6] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of downstream substrates of AKT, p70S6K, PKA, and ROCK, ultimately inducing apoptosis in cancer cells with relevant genetic alterations.[2][5]
Quantitative Inhibitory Profile
The potency of this compound has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical IC50 Values for this compound Against AGC Kinases
| Kinase Target | IC50 (nM) |
| AKT1 | 38 |
| AKT2 | 402 |
| AKT3 | 50 |
| p70S6K | 8 |
| PKA | 3 |
| ROCK I | 6 |
| ROCK II | 4 |
| RSK1 | 85 |
| SGK3 | 63 |
| Data sourced from MedchemExpress and other publications.[3][7][8] |
Table 2: Cellular GI50 Values for this compound in Cancer Cell Lines
| Cell Line Context | GI50 (µM) |
| Panel of cancer cell lines with deregulated PI3K-AKT-mTOR or RAS-RAF pathways | 1.5 - 3.8 |
| GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.[3][4] |
Signaling Pathways and Pharmacodynamics
This compound primarily targets the PI3K/AKT/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival. By inhibiting AKT and p70S6K, this compound effectively disrupts this pathway.[1] Furthermore, its potent inhibition of ROCK kinases suggests an impact on cell motility and metastasis.[9] An interesting pharmacodynamic effect observed with this compound and other ATP-competitive AKT inhibitors is the induction of AKT phosphorylation at Serine 473. However, studies have shown this is not a therapeutically relevant reactivation, as the phosphorylation of downstream AKT substrates remains suppressed.[5] Gene expression analyses have revealed that this compound predominantly modulates apoptosis-related genes.[2][6] A compensatory feedback loop involving the induction of upstream regulators such as IRS2 and PIK3IP1 has also been observed.[2][6]
Caption: this compound inhibits key AGC kinases to block proliferation and induce apoptosis.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This protocol is for determining the IC50 values of this compound against specific kinases.
Materials:
-
Recombinant human kinases (e.g., AKT1, p70S6K, ROCKI)
-
Kinase-specific peptide substrate
-
ATP (at a concentration equivalent to the Km for each enzyme)
-
This compound (serial dilutions)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound solution or vehicle control (DMSO).
-
Add 2.5 µL of a solution containing the kinase and its specific peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (SRB or Alamar Blue)
This assay measures the effect of this compound on the proliferation of cancer cell lines.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well plates
-
For SRB: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution
-
For Alamar Blue: Alamar Blue reagent
-
Plate reader (absorbance for SRB, fluorescence for Alamar Blue)
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for 72-96 hours.[4]
-
For SRB Assay:
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm.
-
-
For Alamar Blue Assay:
-
Add Alamar Blue reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Read fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of this compound concentration.
Western Blot Analysis for Phospho-Protein Levels
This method is used to assess the pharmacodynamic effects of this compound on downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cultured cells with this compound at various concentrations for a specified time (e.g., 1 hour).[5]
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein or a loading control like GAPDH.
Caption: A typical preclinical to clinical workflow for evaluating this compound.
Conclusion
This compound is a novel, orally active, ATP-competitive inhibitor of multiple AGC kinases, demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical cancer models.[2][10] Its distinct mechanism of action, targeting several key nodes in the PI3K/AKT/mTOR and ROCK signaling pathways, presents a compelling strategy to overcome resistance mechanisms associated with single-target inhibitors.[2][5] The data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals investigating the therapeutic potential of this compound and similar multi-kinase inhibitors. While a first-in-human study suggested a narrow therapeutic index which halted further development, the lessons learned in the design and testing of agents that simultaneously inhibit multiple kinases are significant for the future of cancer therapy.[7][9]
References
- 1. Facebook [cancer.gov]
- 2. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AT13148: A Multi-faceted Approach to Inducing Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AT13148 is a potent, orally bioavailable, multi-AGC kinase inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data. By targeting multiple nodes within critical cell survival pathways, this compound presents a distinct and effective strategy for promoting programmed cell death in malignant cells.
Core Mechanism of Action: Inhibition of AGC Kinases to Trigger Apoptosis
This compound functions as an ATP-competitive inhibitor of several members of the AGC kinase family, which are pivotal regulators of cell growth, proliferation, and survival.[1] Deregulation of these kinases is a common driver in a multitude of cancers. The primary targets of this compound include AKT, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] By simultaneously blocking these key survival signals, this compound effectively shifts the cellular balance towards apoptosis.
The induction of apoptosis by this compound has been observed to be concentration and time-dependent in various cancer cell lines, including those with HER2-positive, PIK3CA-mutant, and PTEN-deficient backgrounds.[1] Notably, gene expression studies have revealed that this compound has a predominant effect on apoptosis-related genes, distinguishing its mechanism from more selective AKT inhibitors which primarily modulate cell-cycle genes.[1]
Quantitative Data: Inhibitory Profile and Cellular Potency
The efficacy of this compound is underscored by its potent inhibition of key AGC kinases and its cytotoxic effects on cancer cells. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| AKT1 | 38[2][3] |
| AKT2 | 402[2][3] |
| AKT3 | 50[3] |
| p70S6K | 8[2] |
| PKA | 3[2] |
| ROCK I | 6[2][3] |
| ROCK II | 4[2][3] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | IC50 (µM) |
| BT474 | Breast | HER2-positive, PIK3CA-mutant | Not explicitly stated |
| PC3 | Prostate | PTEN-deficient | Not explicitly stated |
| MES-SA | Uterine | PTEN-deficient | Not explicitly stated |
| HGC-27 | Gastric | Not specified | Potent cytotoxic effects reported |
| AGS | Gastric | Not specified | Potent cytotoxic effects reported |
| SNU-601 | Gastric | Not specified | Potent cytotoxic effects reported |
| N87 | Gastric | Not specified | Potent cytotoxic effects reported |
| MKN-28 | Gastric | Not specified | Potent cytotoxic effects reported |
Note: While potent activity was reported, specific IC50 values for apoptosis induction in these cell lines were not detailed in the provided search results.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers apoptosis by inhibiting the pro-survival PI3K/AKT/mTOR signaling pathway. The diagram below illustrates the key nodes targeted by this compound and the downstream consequences leading to apoptosis.
References
AT13148: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for AT13148, a novel, orally bioavailable, multi-AGC kinase inhibitor. The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that potently targets multiple kinases within the AGC family, which are crucial components of signaling pathways frequently dysregulated in cancer.[1][2][3][4] Its primary targets include AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][5][6] By simultaneously inhibiting these kinases, this compound disrupts the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[3] Preclinical evidence suggests that this multi-targeted approach may offer increased antitumor activity and potentially minimize clinical resistance compared to single-target agents.[1][2][4]
Quantitative In Vitro Activity
The following tables summarize the in vitro potency and antiproliferative activity of this compound across various assays and cancer cell lines.
Table 1: Inhibitory Activity of this compound against AGC Kinases
| Kinase Target | IC50 (nM) |
| Akt1 | 38[5][6] |
| Akt2 | 402[5][6] |
| Akt3 | 50[5][6] |
| p70S6K | 8[5][6] |
| PKA | 3[5][6] |
| ROCKI | 6[5][6] |
| ROCKII | 4[5][6][7] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | GI50 (µM) |
| U87MG | Glioblastoma | PTEN-deficient | 1.5 - 3.8[1] |
| BT474 | Breast Cancer | HER2-positive, PIK3CA-mutant | 1.5 - 3.8[1] |
| PC3 | Prostate Cancer | PTEN-deficient | 1.5 - 3.8[1] |
| MES-SA | Uterine Sarcoma | PTEN-deficient | 1.5 - 3.8[1] |
In Vivo Preclinical Efficacy
This compound has demonstrated significant antitumor activity in multiple human tumor xenograft models.
Table 3: Summary of In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| BT474 | Breast Cancer | 40 mg/kg, p.o., 2 consecutive days, 3 days rest[1] | Significant tumor growth inhibition[1] |
| PC3 | Prostate Cancer | Not specified | Antitumor efficacy[1][2][4] |
| MES-SA | Uterine Sarcoma | 40 - 50 mg/kg, p.o.[7] | Marked antitumor effects[1][2][4][7] |
| HGC27 | Gastric Cancer | Not specified | Significant inhibition of tumor growth[6] |
Pharmacokinetics
Pharmacokinetic studies in BALB/c mice have characterized the profile of this compound.
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 5 mg/kg i.v.) |
| Plasma Clearance | 1.68 L/h/kg[1] |
| Volume of Distribution | 9.05 L/kg[1] |
| Terminal Half-life | 2.83 hours[1] |
| Bioavailability (Oral) | Complete (at 5 mg/kg)[6] |
Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
-
Methodology: Kinase activity was assayed using a standard enzymatic assay format. Assays were performed with ATP concentrations equivalent to the Km for each respective enzyme to ensure accurate IC50 determination.[5] The percentage of inhibition at a concentration of 10 µM this compound was initially determined against a broad panel of 40 kinases.[5] For selected kinases, full IC50 curves were generated.
Cell Proliferation Assay
-
Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound in various cancer cell lines.
-
Methodology: Cancer cell lines were seeded in microplates and exposed to a range of this compound concentrations for a period of 72 or 96 hours. Cell viability and proliferation were assessed using either an Alamar Blue assay (72 hours) or a sulforhodamine B (SRB) assay (96 hours).[5]
Human Tumor Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology: Human cancer cell lines (e.g., BT474, PC3, MES-SA) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally (p.o.) at specified doses and schedules.[1][7] Tumor volume was measured regularly to assess treatment efficacy.
Pharmacokinetic Analysis
-
Objective: To determine the pharmacokinetic profile of this compound in vivo.
-
Methodology: BALB/c mice were administered this compound either intravenously (i.v.) or orally (p.o.). Blood samples were collected at various time points post-administration. Plasma concentrations of this compound were quantified using mass spectrometry.[1][8][9][10][11][12]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits multiple AGC kinases, blocking the PI3K/AKT pathway.
General Preclinical Research Workflow for this compound
Caption: Preclinical workflow for this compound from in vitro to in vivo studies.
Conclusion
The preclinical data for this compound demonstrates its potent activity as a multi-AGC kinase inhibitor with significant antitumor effects in various cancer models with deregulated PI3K/AKT pathways.[1][2] Its oral bioavailability and ability to modulate key signaling pathways in vivo underscore its potential as a therapeutic agent.[1][7] However, a Phase I clinical trial indicated a narrow therapeutic index and challenging pharmacokinetic profile, which led to the recommendation to discontinue further development.[8][10] The findings from the preclinical and early clinical evaluation of this compound provide valuable insights for the future design and development of multi-kinase inhibitors in oncology.[8][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
AT13148: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AT13148, an orally bioavailable, ATP-competitive multi-AGC kinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and preclinical and clinical development of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, is a small molecule inhibitor.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol[1] |
| CAS Number | 1056901-62-2[1] |
| Molecular Formula | C₁₇H₁₆ClN₃O[1] |
| Molecular Weight | 313.78 g/mol [1][2] |
| SMILES | ClC1=CC=C(--INVALID-LINK--(O)CN)C=C1[1] |
| InChI | InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid powder[1][2] |
| Purity | ≥98%[1] |
| Solubility | DMSO: 50 mg/mL (with sonication)[3], DMF: 30 mg/mL[4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[2] |
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of multiple kinases within the AGC kinase family. It functions in an ATP-competitive manner, targeting key components of pro-survival signaling pathways frequently dysregulated in cancer.[5]
The primary targets of this compound include Akt (also known as Protein Kinase B or PKB), p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[6] By inhibiting these kinases, this compound disrupts downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5]
The following diagram illustrates the signaling pathways targeted by this compound.
Biological Activity
In Vitro Activity
This compound demonstrates potent inhibitory activity against a panel of AGC kinases. The half-maximal inhibitory concentrations (IC₅₀) for key targets are detailed in the table below.
Table 3: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| Akt1 | 38[2][6] |
| Akt2 | 402[2][6] |
| Akt3 | 50[2][6] |
| p70S6K | 8[2][6] |
| PKA | 3[2][6] |
| ROCK1 | 6[2][6] |
| ROCK2 | 4[2][6] |
Furthermore, this compound exhibits anti-proliferative effects across various cancer cell lines, particularly those with dysregulated PI3K-Akt-mTOR or RAS-RAF signaling pathways, with GI₅₀ values ranging from 1.5 to 3.8 µM.[6]
In Vivo Activity
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to inhibit tumor growth in models of uterine sarcoma and breast cancer. This anti-tumor activity is associated with the inhibition of Akt and p70S6K signaling within the tumors.
Pharmacokinetics
In a Phase 1 clinical trial, the pharmacokinetic profile of this compound was evaluated in patients with advanced solid tumors.[7] At a dose of 180 mg, the mean maximum plasma concentration (Cmax) was 400 nmol/L, and the mean area under the curve (AUC) was 13,000 nmol/L/hour.[7]
Clinical Development
A first-in-human Phase 1 clinical trial (NCT01585701) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[2][7] The study employed a dose-escalation design with this compound administered orally three days a week.[7] The maximally tolerated dose was determined to be 180 mg.[7] Dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[7]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
In Vitro Kinase Inhibition Assay
The following diagram outlines a general workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a serial dilution of this compound in an appropriate assay buffer.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no kinase (background).
-
Initiation and Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration.
-
Detection: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed or fluorescence/radioactivity-based assays that measure the phosphorylation of the substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (Alamar Blue Assay)
The Alamar Blue assay is a common method to assess cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the resazurin in the Alamar Blue to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect changes in the phosphorylation status of target proteins following treatment with this compound.
Detailed Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.
In Vivo Xenograft Study
This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Detailed Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).
Pharmacokinetic Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.
Detailed Methodology:
-
Sample Collection: Collect blood samples from animals or patients at various time points after this compound administration. Process the blood to obtain plasma.
-
Sample Preparation: Extract this compound from the plasma using protein precipitation or liquid-liquid extraction. Add an internal standard to the samples to correct for variability in extraction and instrument response.
-
LC Separation: Inject the extracted sample onto a liquid chromatography system. The compound of interest is separated from other components in the sample based on its physicochemical properties as it passes through a chromatography column.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify this compound and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Generate a calibration curve using standards of known this compound concentrations. Use this curve to determine the concentration of this compound in the unknown samples. Pharmacokinetic parameters such as Cmax, Tmax, and AUC can then be calculated.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
AT13148: A Technical Whitepaper on the Discovery and Development of a Multi-AGC Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT13148 is an orally bioavailable, ATP-competitive small molecule inhibitor targeting multiple kinases in the AGC family, notably AKT and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Developed through a fragment-based drug discovery approach, this compound showed promising preclinical antitumor activity by simultaneously blocking key signaling pathways involved in cell growth, proliferation, and survival.[4][5][6] However, its clinical development was halted during a Phase I trial due to a narrow therapeutic index.[5][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical findings for this compound.
Discovery and Rationale
This compound was identified through high-throughput X-ray crystallography and fragment-based lead discovery techniques.[4][5][6] The rationale for its development was based on the hypothesis that simultaneously inhibiting multiple components of the frequently deregulated PI3K/AKT/mTOR signaling pathway could lead to enhanced antitumor efficacy and potentially overcome resistance mechanisms associated with single-target agents.[2][4][8] By targeting key AGC kinases such as AKT, p70S6 kinase (p70S6K), and ROCK, this compound was designed to exert a potent and broad-spectrum inhibitory effect on cancer cell signaling.[4][5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of several AGC family kinases.[2][4] Its primary targets include AKT1/2/3, p70S6K, PKA, and ROCKI/II.[1][3] Inhibition of these kinases leads to the blockade of downstream signaling pathways crucial for cancer cell function. The dual inhibition of AKT and ROCK is a key feature, targeting both cell survival and proliferation (via AKT) and cellular processes like invasion and metastasis (via ROCK).[5][6] Preclinical studies demonstrated that this compound effectively blocks the phosphorylation of downstream substrates of these kinases, leading to the induction of apoptosis in cancer cells.[4]
Preclinical Development
In Vitro Kinase and Cell Proliferation Inhibition
This compound demonstrated potent inhibitory activity against a panel of AGC kinases. In vitro assays also showed significant inhibition of cell proliferation across various cancer cell lines.
Table 1: In Vitro Kinase Inhibition of this compound
| Kinase Target | IC50 (nM) |
| AKT1 | 38 |
| AKT2 | 402 |
| AKT3 | 50 |
| p70S6K | 8 |
| PKA | 3 |
| ROCKI | 6 |
| ROCKII | 4 |
| Data sourced from references[1][3]. |
Table 2: In Vitro Cell Proliferation Inhibition (GI50) of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| U87MG | Glioblastoma | ~1.5 - 3.8 |
| PC3 | Prostate | ~1.5 - 3.8 |
| BT474 | Breast | ~1.5 - 3.8 |
| MES-SA | Uterine Sarcoma | ~1.5 - 3.8 |
| Data represents a range across a panel of cancer cell lines as cited in references[1][3][4]. |
In Vivo Antitumor Efficacy
Oral administration of this compound demonstrated significant antitumor activity in multiple human tumor xenograft models. Efficacy was observed in models with genetic alterations such as PTEN deficiency and PIK3CA mutations.
Table 3: Preclinical In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| MES-SA (PTEN-deficient) | Uterine Sarcoma | 40-50 mg/kg, p.o. | Marked tumor growth inhibition |
| BT474 (HER2+, PIK3CA mutant) | Breast Cancer | 40 mg/kg, p.o., 2 days on/3 days off | Significant tumor growth inhibition |
| PC3 (PTEN-deficient) | Prostate Cancer | Not specified | Antitumor efficacy shown |
| Data sourced from reference[4]. |
Clinical Development
Phase I "First-in-Human" Study
A Phase I clinical trial (NCT01585701) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors.[9]
-
Study Design : A standard 3+3 dose-escalation design was used, with this compound administered orally three days a week in 28-day cycles.[5][6][7]
-
Patient Population : 51 patients with advanced solid tumors for whom standard treatment was no longer effective were enrolled.[5][6]
Clinical Pharmacokinetics
Pharmacokinetic analysis was performed at various dose levels. At the maximally tolerated dose, the following parameters were observed.
Table 4: Pharmacokinetic Parameters of this compound at 180 mg Dose
| Parameter | Value |
| Mean Cmax | 383 - 400 nM |
| Mean AUC | 13,000 - 13,399 nM·h |
| Tmax | ~4 hours |
| T1/2 | ~24 hours |
| Data sourced from references[5][6][7][9]. |
Safety and Tolerability
The study investigated doses ranging from 5 mg to 300 mg.[5][7] Dose-limiting toxicities (DLTs) were observed at higher doses, leading to the determination of the maximally tolerated dose (MTD).
Table 5: Dose-Limiting Toxicities and Common Adverse Events
| Dose Level | Dose-Limiting Toxicity |
| 300 mg | Hypotension |
| 240 mg | Pneumonitis, Elevated Liver Enzymes |
| 180 mg | Skin Rash |
Most Common Treatment-Related Side Effects: Fatigue, Nausea, Headaches, Hypotension.[5][6][7]
The MTD was established at 180 mg, administered three times a week.[5][6]
Development Discontinuation
Despite evidence of target engagement, specifically a reduction of p-cofilin in post-treatment tumor biopsies, the development of this compound was not pursued further.[5][6][7] The decision was based on the narrow therapeutic index and the overall pharmacokinetic and safety profile observed in the Phase I study.[5][7]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
Caption: this compound inhibits key nodes in the PI3K/AKT and Rho/ROCK signaling pathways.
Preclinical Evaluation Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Logic of Dual Kinase Inhibition
Caption: The therapeutic logic of this compound's dual inhibition of AKT and ROCK pathways.
Experimental Protocols
In Vitro Kinase Assays
Individual IC50 values were determined for selected kinases using ATP concentrations equivalent to the Km for each enzyme.[1] Reactions were incubated for 1 hour at room temperature and subsequently stopped. The separation of peptide substrate and phosphorylated product was achieved via electrophoresis, followed by quantification using laser-induced fluorescence.
Cell Proliferation Assays
Cytotoxicity and proliferation inhibition were typically determined using a 72-hour Alamar Blue assay or a 96-hour sulforhodamine B (SRB) assay.[1] Cells were seeded in 96-well plates, allowed to adhere overnight, and then exposed to various concentrations of this compound. The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from concentration-response curves.
Protein Immunoblotting (Western Blot)
Cells or tumor lysates were prepared in lysis buffers (e.g., 40 mmol/L Tris/HCl pH 7.5, 274 mmol/L NaCl, 2% Triton-X-100, and 20% glycerol).[1] Protein samples were resolved by SDS-PAGE, transferred to nitrocellulose membranes, and blocked. Membranes were incubated overnight with primary antibodies against target proteins (e.g., p-GSK3β, p-S6RP, total AKT) and appropriate loading controls (e.g., GAPDH). Detection was performed using secondary antibodies and a suitable imaging system.
In Vivo Xenograft Studies
All animal procedures were conducted in accordance with institutional and national guidelines.[1] Human cancer cells (e.g., MES-SA, BT474) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was formulated (e.g., in 10% DMSO, 1% Tween-20, and 89% saline) and administered orally at specified doses and schedules.[1] Tumor volume was measured regularly to determine antitumor activity. For pharmacodynamic studies, tumors were collected at various time points post-treatment for biomarker analysis via immunoblotting.
Conclusion
This compound is a potent, orally active multi-AGC kinase inhibitor that showed significant preclinical promise by targeting the AKT and ROCK signaling pathways.[4][5] Its discovery and early development provided valuable insights into the therapeutic potential of simultaneously inhibiting multiple cancer-driving pathways. However, the first-in-human Phase I trial revealed a narrow therapeutic index, with dose-limiting toxicities occurring at exposures close to those required for efficacy, ultimately leading to the cessation of its clinical development.[5][7] The story of this compound serves as an important case study in the development of multi-kinase inhibitors, highlighting the critical challenge of balancing broad efficacy with an acceptable safety profile in the clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rho kinase inhibitor this compound blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. This compound | CAS:1056901-62-2 | Multi-AGC kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Extracellular matrix stiffness in endometrial cancer: driving progression and modulating treatment sensitivity via the ROCK1/YAP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AT13148 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
AT13148 is a potent, orally available, ATP-competitive multi-AGC kinase inhibitor.[1][2] It has shown significant activity against a range of cancer cell lines by targeting key kinases in the PI3K/AKT/mTOR signaling pathway.[2][3] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Kinase Inhibition Profile of this compound
This compound has been demonstrated to inhibit a panel of AGC kinases. The half-maximal inhibitory concentration (IC50) values against key targets are summarized below.
| Kinase | IC50 (nM) |
| PKA | 3 |
| ROCKII | 4 |
| ROCKI | 6 |
| p70S6K | 8 |
| Akt1 | 38 |
| Akt3 | 50 |
| SGK3 | 63 |
| RSK1 | 85 |
| Akt2 | 402 |
| CHK2 | >800 |
| Aurora B | >800 |
Data sourced from multiple references.[1][3][4]
Anti-proliferative Activity of this compound
This compound effectively inhibits the proliferation of various cancer cell lines. The 50% growth inhibition (GI50) values after treatment are presented below.
| Cell Line | Cancer Type | GI50 (µM) |
| BT474 | Breast Cancer | 1.5 - 3.8 |
| PC3 | Prostate Cancer | 1.5 - 3.8 |
| MES-SA | Uterine Cancer | 1.5 - 3.8 |
| U87MG | Glioblastoma | 1.5 - 3.8 |
Data represents a range across a panel of cancer cell lines.[3][4]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits multiple AGC kinases, blocking proliferation and inducing apoptosis.
Caption: A typical workflow for the in vitro characterization of this compound.
Experimental Protocols
Biochemical Kinase Assay
This protocol is for determining the IC50 values of this compound against target kinases.
Materials:
-
Recombinant human kinases (e.g., Akt1, ROCK1, PKA)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase buffer (composition varies by kinase, typically includes Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and this compound dilution.
-
Initiate the reaction by adding ATP (at a concentration equivalent to the Km for each enzyme).[4]
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
Quantify kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's instructions to measure luminescence.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cell Viability Assay (SRB or Alamar Blue)
This protocol measures the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution or Alamar Blue reagent
-
Trichloroacetic acid (TCA) for SRB assay
-
Tris base solution for SRB assay
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include a DMSO-only control.
-
Incubate for 72 or 96 hours.[4]
-
For SRB Assay:
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
-
For Alamar Blue Assay:
-
Add Alamar Blue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measure the absorbance (SRB at 510 nm) or fluorescence (Alamar Blue at 560 nm excitation/590 nm emission) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of the AGC kinases.[1]
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β (Ser9), anti-phospho-p70S6K (Thr389), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cultured cells with this compound at various concentrations for a specified time (e.g., 1 hour).[3]
-
Lyse the cells in ice-cold lysis buffer.[5]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with antibodies for total proteins or a loading control (e.g., GAPDH or β-actin) to confirm equal loading.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at desired concentrations for a relevant time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]
References
Application Notes and Protocols for AT13148 in BT474 Breast Cancer Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT13148 is a potent, orally active, ATP-competitive multi-AGC kinase inhibitor.[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, including the HER2-positive, PIK3CA-mutant BT474 breast cancer cell line.[2] This document provides detailed application notes and experimental protocols for studying the effects of this compound in BT474 cells, intended to guide researchers in their investigation of this compound's mechanism of action and therapeutic potential.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting multiple kinases within the AGC family, primarily inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] Key targets of this compound include Akt1/2/3, p70S6K, PKA, and ROCKI/II.[1] By inhibiting these kinases, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with dysregulated PI3K pathways, such as BT474.[2][5] Although initially developed as an AKT inhibitor, it has been shown to be a more potent inhibitor of ROCK1 and ROCK2.[2]
Quantitative Data
The following tables summarize the reported inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase | IC50 (nM) |
| Akt1 | 38 |
| Akt2 | 402 |
| Akt3 | 50 |
| p70S6K | 8 |
| PKA | 3 |
| ROCKI | 6 |
| ROCKII | 4 |
Table 2: In Vitro Cellular Activity of this compound in BT474 Cells [2]
| Assay | Value |
| GI50 | 1.6 µM |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits multiple AGC kinases, including Akt and ROCK.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on BT474 cells.
Caption: A typical workflow for studying this compound in BT474 cells.
Experimental Protocols
BT474 Cell Culture
This protocol is based on guidelines from the American Type Culture Collection (ATCC).
Materials:
-
BT-474 cells (ATCC HTB-20)
-
Hybri-Care Medium (ATCC 46-X)
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing Hybri-Care Medium with 10% FBS.
-
Thawing Frozen Cells:
-
Thaw the vial of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Subculturing:
-
BT-474 cells recover slowly from cryopreservation and may take 2-4 weeks to reach 70-80% confluency.
-
When cells are 80-90% confluent, remove the medium.
-
Rinse the cell layer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new flasks containing fresh complete growth medium. A subcultivation ratio of 1:3 to 1:8 is recommended.
-
Change the medium 2-3 times per week.
-
Cell Viability (MTT) Assay
This protocol is a general guideline for performing an MTT assay.[6][7]
Materials:
-
BT474 cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed BT474 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol provides a general procedure for detecting apoptosis using Annexin V staining followed by flow cytometry.[8][9]
Materials:
-
BT474 cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed BT474 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
This is a general protocol for Western blotting to analyze changes in protein expression and phosphorylation.[10][11][12]
Materials:
-
BT474 cells
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p70S6K, anti-total-p70S6K, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed BT474 cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control like GAPDH or β-actin.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the original research articles and manufacturer's instructions for detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho kinase inhibitor this compound blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for AT13148 in PC3 Prostate Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT13148 is an orally available, multi-AGC kinase inhibitor that potently targets both AKT and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical driver in many cancers, including prostate cancer, and its deregulation is often associated with tumor progression and resistance to therapy.[2][4] PC3 prostate cancer cells are a well-established model of androgen-independent prostate cancer and are characterized by the loss of the tumor suppressor PTEN, leading to constitutive activation of the PI3K/AKT pathway.[5] Preclinical studies have demonstrated that this compound exhibits anti-proliferative and pro-apoptotic activity in various cancer cell lines, including PC3, and has shown antitumor efficacy in a PC3 xenograft model.[1][6]
These application notes provide a summary of the reported effects of this compound on PC3 cells and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
In Vitro Efficacy of this compound in PC3 Cells
Table 1: Cell Viability (IC50) of this compound in PC3 Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| PC3 | 72 hours | Data not available |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Apoptosis Induction by this compound in PC3 Cells
| Treatment Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 48 | Data not available |
| This compound (e.g., 0.1) | 48 | Data not available |
| This compound (e.g., 1) | 48 | Data not available |
| This compound (e.g., 10) | 48 | Data not available |
Note: Apoptosis is typically measured by flow cytometry using Annexin V and Propidium Iodide staining.
In Vivo Efficacy of this compound in a PC3 Xenograft Model
This compound has been shown to slow the subcutaneous tumor growth of PC3 human cancer cell lines in vivo.[6] However, specific tumor growth inhibition data from these studies are not detailed in the available literature.
Table 3: Antitumor Activity of this compound in a PC3 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | --- | 0 |
| This compound | Data not available | Data not available |
Note: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on the proliferation of PC3 cells.
Materials:
-
PC3 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed PC3 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in this compound-treated PC3 cells using flow cytometry.
Materials:
-
PC3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed PC3 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the cells from the supernatant (to include apoptotic cells that have detached).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol details the procedure for analyzing the effect of this compound on the AKT and ROCK signaling pathways in PC3 cells.
Materials:
-
PC3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-PRAS40, anti-PRAS40, anti-p-Cofilin, anti-Cofilin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat PC3 cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor activity of this compound in a PC3 xenograft mouse model.
Materials:
-
PC3 cells
-
Athymic nude mice (e.g., 6-8 weeks old)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of PC3 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers (Volume = (Length x Width²)/2) at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition.
Visualizations
Caption: this compound inhibits the PI3K/AKT and ROCK signaling pathways.
Caption: Experimental workflow for evaluating this compound in PC3 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DSpace [christie.openrepository.com]
- 5. Preclinical Remodeling of Human Prostate Cancer through the PTEN/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AT13148 in the MES-SA Uterine Sarcoma Xenograft Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the AT13148 inhibitor in a MES-SA human uterine sarcoma xenograft model. This document outlines the characteristics of the MES-SA cell line, the mechanism of action of this compound, and detailed protocols for in vitro and in vivo studies.
Introduction to the MES-SA Uterine Sarcoma Model
The MES-SA cell line, derived from a human uterine sarcoma, is a valuable tool for preclinical oncology research.[1][2] It was established from a surgical tumor specimen from a 56-year-old Caucasian female.[2][3] MES-SA cells are known to form tumors in athymic nude mice, making them suitable for xenograft studies.[1][2][3] The cell line has a population-doubling time of approximately 22 to 24 hours.[1][3] Notably, the MES-SA cell line is characterized by a PTEN deficiency, which leads to constitutive activation of the PI3K/AKT signaling pathway. This makes it a particularly relevant model for testing inhibitors targeting this pathway, such as this compound.
This compound: A Multi-AGC Kinase Inhibitor
This compound is an orally active, ATP-competitive inhibitor of multiple AGC kinases, including Akt (Protein Kinase B), p70S6K, PKA, ROCK, and SGK.[4][5] Deregulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which involves these kinases, is a key driver in many cancers.[4] this compound has been shown to block the phosphorylation of downstream substrates of these kinases, leading to the induction of apoptosis in cancer cells.[4] Its anti-tumor efficacy has been demonstrated in PTEN-deficient MES-SA uterine tumor xenografts.[4]
Data Summary
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Akt1 | 38 |
| Akt2 | 402 |
| Akt3 | 50 |
| p70S6K | 8 |
| PKA | 3 |
| ROCKI | 6 |
| ROCKII | 4 |
| RSK1 | 85 |
| SGK3 | 63 |
Source: MedchemExpress, 2025[5]
In Vivo Efficacy of this compound in MES-SA Xenografts
| Treatment Group | Dose (mg/kg, p.o.) | Schedule | Tumor Growth Inhibition | Reference |
| This compound | 40 or 50 | Intermittent | Significant | Yap et al., 2012[6] |
| This compound | 40 | 2 consecutive days, 3 days rest | Significant | Yap et al., 2012[6] |
Experimental Protocols
MES-SA Cell Culture
Materials:
-
MES-SA cell line (e.g., ATCC CRL-1976)
-
McCoy's 5a Medium
-
Fetal Bovine Serum (FBS)
-
Glutamine
-
0.03% EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: McCoy's 5a medium supplemented with 10% FBS and 2mM L-glutamine.
-
Thaw cryopreserved MES-SA cells rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate in a suitable culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add 0.03% EDTA solution and incubate for 5-15 minutes to detach the cells. Note: Do not use trypsin.[3]
-
Resuspend the detached cells in complete growth medium and split at a ratio of 1:6 to 1:8 when cultures reach 70-80% confluency.
MES-SA Xenograft Model Establishment
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MES-SA cells in exponential growth phase
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Harvest MES-SA cells as described in the cell culture protocol.
-
Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Adjust the cell concentration to 2-5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2-5 million cells) into the right flank of each mouse.[8]
-
Monitor the mice for tumor formation. Tumors typically appear within 2-3 weeks.[1][9]
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
This compound Administration
Materials:
-
This compound
-
Vehicle for oral administration (e.g., a mixture of DMSO and corn oil)
-
Oral gavage needles
Protocol:
-
Prepare the this compound formulation in the appropriate vehicle at the desired concentration.
-
Administer this compound orally to the mice at a dose of 40 or 50 mg/kg.[6]
-
Follow an intermittent dosing schedule, for example, administration on two consecutive days followed by a three-day rest period.[6]
-
The vehicle control group should receive the same volume of the vehicle alone.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
Tumor Growth Monitoring and Efficacy Evaluation
Materials:
-
Calipers
Protocol:
-
Measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic Analysis
Materials:
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Equipment for Western blotting
Protocol:
-
Excise tumors from a subset of mice at specific time points after the final dose of this compound.
-
Homogenize the tumor tissue in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as Akt, GSK3β, and S6 ribosomal protein.[5]
-
Use antibodies specific for both the phosphorylated and total forms of the proteins of interest.
Visualizations
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: Experimental workflow for the MES-SA xenograft model.
References
- 1. Development and characterization of a human sarcoma cell line, MES-SA, sensitive to multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Uterine Sarcoma Cell Line, MES-SA - ATCC CRL-1976 | Explore Technologies [techfinder.stanford.edu]
- 3. MES-SA. Culture Collections [culturecollections.org.uk]
- 4. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity. | Meso Scale Discovery [mesoscale.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Oral Administration of AT13148 in Mice
Introduction
AT13148 is an orally available, small-molecule, multi-AGC kinase inhibitor with potent antitumor activity.[1][2][3] It functions as an ATP-competitive inhibitor of several kinases within the AGC family, including AKT1/2/3, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCKI/II).[4] This broad-spectrum inhibition disrupts critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer, leading to reduced cell proliferation and induction of apoptosis.[3][5] Preclinical studies in various mouse xenograft models have demonstrated the efficacy of orally administered this compound in inhibiting tumor growth.[1][5][6]
These application notes provide a comprehensive overview of the oral administration of this compound in mice, including its mechanism of action, pharmacokinetic profile, and protocols for in vivo efficacy studies.
Mechanism of Action
This compound targets multiple kinases in the AGC family, which are crucial serine/threonine kinases regulated by secondary messengers.[3] By inhibiting key components of the PI3K/AKT/mTOR signaling cascade, this compound effectively blocks downstream signals that promote cell growth, proliferation, and survival.[3] The compound has been shown to cause a substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation.[1][2] This multi-targeted approach may offer advantages in overcoming resistance mechanisms associated with single-target inhibitors.[1][2]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Quantitative Data Summary
In Vitro Kinase Inhibition
| Kinase | IC₅₀ (nM) |
| AKT1 | 38[4][7] |
| AKT2 | 402[4][7] |
| AKT3 | 50[4][7] |
| p70S6K | 8[4] |
| PKA | 3[4] |
| ROCKI | 6[4] |
| ROCKII | 4[4] |
In Vitro Cell Proliferation
| Cell Line | GI₅₀ (µM) |
| Various Cancer Cell Lines | 1.5 - 3.8[1][4][7] |
Pharmacokinetics in BALB/c Mice
| Parameter | Value | Route | Dose |
| Clearance | 1.68 L/h/kg | IV | 5 mg/kg[1] |
| Volume of Distribution | 9.05 L/kg | IV | 5 mg/kg[1] |
| Terminal Half-life | 2.83 hours | IV | 5 mg/kg[1] |
| Bioavailability | Complete | Oral | 5 mg/kg[1][7] |
Note: Increasing oral doses from 5 to 50 mg/kg showed linear pharmacokinetics.[1]
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome |
| BT474 (Breast Cancer) | 40 mg/kg p.o., 2 consecutive days, 3 days rest | Significant antitumor activity[1] |
| PC3 (Prostate Cancer) | Not specified | Antitumor efficacy shown[1] |
| MES-SA (Uterine Sarcoma) | Not specified | Antitumor efficacy shown[1] |
| HGC27 (Gastric Cancer) | Daily oral gavage | Significantly inhibited tumor growth[5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice for Efficacy Studies
This protocol outlines the general procedure for administering this compound to mice bearing tumor xenografts to assess its antitumor efficacy.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 1% Tween-20 in 89% saline)[8]
-
Female athymic nude mice (or other appropriate strain)
-
Tumor cells for implantation (e.g., BT474, HGC27)
-
Calipers
-
Oral gavage needles
-
Syringes
-
Balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each dosing day, dilute the stock solution to the final desired concentration with the vehicle. Ensure the final solution is homogenous.
-
-
Oral Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer the prepared this compound solution or vehicle control to the mice via oral gavage. A typical dosing volume is 10 µL/g of body weight.
-
Follow the specified dosing schedule (e.g., daily, or intermittent as described in the table above).
-
-
Monitoring and Data Collection:
-
Monitor the body weight and general health of the mice regularly (e.g., 3 times weekly).
-
Measure tumor volume using calipers at regular intervals (e.g., 3 times weekly). Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume and body weight for each group at each time point.
-
Assess the antitumor efficacy by comparing the tumor growth in the this compound-treated groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
-
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
This protocol describes the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Vehicle solution
-
Male athymic BALB/c mice[8]
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Equipment for sample analysis (e.g., LC-MS/MS)[8]
Procedure:
-
Dosing:
-
Administer a single dose of this compound orally to a cohort of mice.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 16, 24, and 72 hours), collect blood samples from a subset of mice (typically 3-5 mice per time point).[8]
-
Blood can be collected via methods such as retro-orbital bleeding or terminal cardiac puncture.
-
Immediately place the blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor this compound blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-AKT (Ser473) Inhibition by AT13148 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: AT13148 is an oral, ATP-competitive multi-AGC kinase inhibitor that targets several kinases including AKT1/2/3, p70S6K, PKA, and ROCKI/II[1]. Deregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a significant driver in multiple cancers, making it a key target for therapeutic intervention[2][3]. This compound has been shown to potently inhibit the proliferation of various cancer cell lines and suppress the activation of multiple AGC kinases[4]. This document provides a detailed protocol for performing a western blot to detect the phosphorylation of AKT at serine 473 (p-AKT Ser473) in cancer cells treated with this compound, a critical biomarker for assessing the compound's activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound against various kinases and cancer cell lines.
| Target/Cell Line | Parameter | Value | Reference |
| Kinases | |||
| AKT1 | IC50 | 38 nM | [1][4] |
| AKT2 | IC50 | 402 nM | [1][4] |
| AKT3 | IC50 | 50 nM | [1][4] |
| p70S6K | IC50 | 8 nM | [1][4] |
| PKA | IC50 | 3 nM | [1][4] |
| ROCKI | IC50 | 6 nM | [1][4] |
| ROCKII | IC50 | 4 nM | [1][4] |
| Cancer Cell Lines | |||
| Various Cancer Cell Lines | GI50 | 1.5 to 3.8 µM | [1][3] |
Experimental Protocols
This protocol outlines the procedure for treating cancer cells with this compound, preparing cell lysates, and performing a western blot to analyze the phosphorylation status of AKT.
Materials and Reagents
-
Cell Lines: PTEN-deficient cell lines such as PC3 (prostate cancer), MES-SA (uterine cancer), or HER2-positive, PIK3CA-mutant BT474 (breast cancer) are recommended[2][3].
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media: As recommended for the specific cell line.
-
Reagents for Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium fluoride and sodium vanadate)[5].
-
Reagents for SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Reagents for Western Blot: Nitrocellulose or PVDF membranes, transfer buffer, TBS-T (Tris-buffered saline with Tween-20), blocking buffer (5% BSA or non-fat dry milk in TBS-T)[5][6].
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-AKT (Ser473) antibody.
-
Primary Antibody: Mouse or Rabbit anti-total AKT antibody (for loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection Reagents: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For a positive control for AKT phosphorylation, serum-starve cells for 4-6 hours and then stimulate with serum or a growth factor like IGF-1 for 15-30 minutes[5].
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for 1-2 hours. Include a DMSO-treated vehicle control[3].
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often recommended over milk to reduce background[5][6].
-
Incubate the membrane with the primary anti-phospho-AKT (Ser473) antibody (diluted in 5% BSA in TBS-T) overnight at 4°C with gentle agitation[6].
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk in TBS-T) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total AKT):
-
To normalize the p-AKT signal, the membrane can be stripped and re-probed for total AKT.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane and repeat the blocking and immunoblotting steps using an anti-total AKT antibody.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Western blot workflow for detecting p-AKT after this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes: AT13148 for Immunofluorescence Staining of ROCK Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT13148 is a potent, orally available, multi-AGC kinase inhibitor.[1][2][3] It acts as an ATP-competitive inhibitor of several kinases within the AGC family, including AKT, p70S6K, PKA, and importantly, Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This broad-spectrum activity makes this compound a valuable tool for investigating cellular processes regulated by these kinases, such as cell proliferation, apoptosis, and cytoskeletal dynamics.[1][4] These application notes provide a comprehensive guide to using this compound for the immunofluorescent detection of ROCK activity, with a focus on monitoring the phosphorylation of downstream targets.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of target kinases, preventing the transfer of phosphate from ATP to their respective substrates. In the context of the ROCK signaling pathway, this compound directly inhibits the kinase activity of both ROCK1 and ROCK2.[2][5] This inhibition leads to a decrease in the phosphorylation of downstream ROCK substrates, most notably Myosin Light Chain 2 (MLC2) and Cofilin.[5][6] Phosphorylation of MLC2 is a key event in actomyosin contractility, while phosphorylation of Cofilin regulates actin filament dynamics. By monitoring the phosphorylation status of these substrates, the inhibitory effect of this compound on ROCK activity can be effectively quantified.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been determined through in vitro assays. Furthermore, the pharmacodynamic effects of this compound have been quantified in clinical settings by analyzing tumor biopsies.
| Parameter | Kinase | Value | Reference |
| IC50 | ROCK1 | 6 nM | [2] |
| IC50 | ROCK2 | 4 nM | [2] |
| IC50 | Akt1 | 38 nM | [2] |
| IC50 | Akt2 | 402 nM | [2] |
| IC50 | Akt3 | 50 nM | [2] |
| IC50 | p70S6K | 8 nM | [2] |
| IC50 | PKA | 3 nM | [2] |
| GI50 (Cell Proliferation) | Various Cancer Cell Lines | 1.5 - 3.8 µM | [1] |
| Pharmacodynamic Endpoint | Treatment | Result | Reference |
| p-Cofilin Reduction in Tumor Biopsies | This compound (180 mg) | ≥50% reduction in 3 of 8 patients | [2] |
| p-MLC2 Reduction in Tumor Biopsies | This compound (180 mg) | Reduction observed in 1 of 5 patients |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
AT13148 Pharmacokinetics in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT13148 is an orally available, small molecule inhibitor targeting the AGC group of kinases, with potential as an antineoplastic agent.[1] It functions as an ATP-competitive inhibitor of several kinases within the PI3K/AKT/mTOR signaling pathway, including AKT and p70S6K, leading to the induction of apoptosis and inhibition of cell growth in tumor cells.[1] Preclinical studies in animal models have been crucial in characterizing the pharmacokinetic profile of this compound, demonstrating its potential for clinical development. This document provides a summary of the pharmacokinetic data from these studies, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflows.
Pharmacokinetic Profile of this compound in Mice
This compound has demonstrated linear pharmacokinetics and achieved therapeutically active concentrations in mouse models.[2][3] The compound exhibits complete oral bioavailability in mice.[1][3]
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in male athymic BALB/c mice following a single intravenous or oral dose.
| Parameter | 5 mg/kg i.v. | 5 mg/kg p.o. |
| Clearance (L/h/kg) | 1.68 | - |
| Volume of Distribution (L/kg) | 9.05 | - |
| Terminal Half-life (hours) | 2.83 | - |
| Bioavailability (%) | - | 100 |
Data sourced from preclinical studies in BALB/c mice.[3]
Dose-Dependent Exposure
Studies have shown a linear relationship between the oral dose of this compound and plasma exposure (AUC) in mice, with doses ranging from 5 to 50 mg/kg.[3]
Experimental Protocols
In Vivo Pharmacokinetic Analysis in Mice
This protocol outlines the methodology used to assess the pharmacokinetic profile of this compound in mice.
2.1.1. Animal Models
-
Male athymic BALB/c mice are used for pharmacokinetic analysis.[3]
-
For pharmacokinetic and pharmacodynamic relationship studies, female athymic (CrTac:Ncr-Fox1nu) mice bearing subcutaneous xenografts (e.g., MES-SA, BT474) or male athymic mice with PC3 xenografts can be utilized.[2]
2.1.2. Compound Formulation and Administration
-
Formulation: this compound is formulated in a vehicle containing 10% DMSO, 1% Tween-20, and 89% saline.[2][3]
-
Administration: The compound is administered either intravenously (i.v.) or orally (p.o.) at the desired dose (e.g., 5 mg/kg).[3] For oral administration, gavage is used.[4]
2.1.3. Sample Collection
-
Duplicate samples of heparinized whole blood are collected via cardiac puncture at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, 16, 24, and 72 hours).[3]
-
For studies correlating pharmacokinetics with pharmacodynamics in tumor models, plasma and tumor samples are collected at specific time points (e.g., 2, 6, and 24 hours) after administration.[2]
-
Collected plasma and tissue samples are prepared and frozen at -20°C until analysis.[3]
2.1.4. Sample Analysis
-
This compound is extracted from plasma and tissues using acetonitrile containing an internal standard.[3]
-
Quantification of this compound is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with appropriate standard curves.[3]
2.1.5. Data Analysis
-
Pharmacokinetic parameters are determined using non-compartmental analysis with software such as WinNonLin.[3]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a multi-AGC kinase inhibitor that targets the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][5] By inhibiting key kinases like AKT and p70S6K, this compound blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis.[2][6]
Experimental Workflow for Pharmacokinetic/Pharmacodynamic Studies
The following diagram illustrates a typical workflow for assessing the relationship between the pharmacokinetics of this compound and its pharmacodynamic effects in tumor-bearing mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AT13148 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AT13148 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[1][2] It primarily targets kinases in the AGC family, including AKT, p70S6 kinase (p70S6K), PKA, and Rho-associated coiled-coil containing protein kinase (ROCK).[1][3] By inhibiting these kinases, this compound blocks signaling pathways, such as the PI3K/AKT/mTOR pathway, that are crucial for cell growth and survival in many cancers, ultimately leading to apoptosis.[4]
Q2: What are the known on-target and off-target effects of this compound?
This compound was designed to inhibit multiple AGC kinases to enhance its antitumor activity and overcome resistance.[1][5] While it does show on-target inhibition of AKT and p70S6K, leading to decreased phosphorylation of their substrates, it also exhibits significant off-target effects.[1] Clinical studies have revealed that the tolerability of this compound is primarily limited by off-target toxicities attributed to ROCK inhibition, such as hypotension and headaches.[6][7] In preclinical models, a compensatory feedback mechanism leading to the phosphorylation of AKT at Serine 473 has been observed, though it is not considered a therapeutically relevant reactivation step.[1][8]
Q3: Why was the clinical development of this compound discontinued?
The first-in-human phase I study of this compound in patients with solid tumors concluded that the compound should not be developed further.[6][9] This recommendation was based on its narrow therapeutic index and unfavorable pharmacokinetic profile.[6][9] The dose-limiting toxicities (DLTs) observed were primarily linked to its potent ROCK inhibition and included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[6][9][10]
Troubleshooting Guide
Problem 1: Unexpectedly high levels of p-AKT (Ser473) are observed after this compound treatment.
-
Possible Cause: This is a known phenomenon with this compound and other ATP-competitive AKT inhibitors.[1] It is believed to be a compensatory feedback mechanism.[1][8]
-
Troubleshooting Steps:
-
Confirm Downstream Inhibition: Instead of focusing solely on p-AKT (Ser473), assess the phosphorylation status of downstream AKT substrates like GSK3β and PRAS40.[1][8] A decrease in the phosphorylation of these substrates would indicate successful target engagement and pathway inhibition despite the increase in p-AKT (Ser473).
-
Time-Course Experiment: Perform a time-course experiment to observe the dynamics of p-AKT (Ser473) induction and the inhibition of downstream targets.
-
Alternative Readouts: Measure functional outcomes of AKT inhibition, such as apoptosis (e.g., via caspase-3 cleavage) or cell cycle arrest, to confirm the biological effect of this compound.[1][5]
-
Problem 2: Significant cytotoxicity is observed in non-cancerous cell lines or at lower-than-expected concentrations.
-
Possible Cause: The potent inhibition of multiple kinases, particularly ROCK, by this compound can lead to broad cellular effects beyond the intended anti-cancer activity.[1][6] This can result in off-target toxicity.
-
Troubleshooting Steps:
-
Titrate Concentration: Perform a dose-response curve with a wide range of this compound concentrations to determine the precise GI50 for your specific cell line.
-
Use Selective Inhibitors: As a control, compare the effects of this compound with more selective inhibitors of AKT and ROCK to dissect which kinase inhibition is responsible for the observed cytotoxicity.
-
Assess ROCK Inhibition: Measure the phosphorylation of ROCK substrates, such as cofilin or myosin light chain 2 (MLC2), to determine the extent of ROCK pathway inhibition at the concentrations being used.[6][9]
-
Problem 3: In vivo experiments are showing adverse effects like hypotension and lethargy in animal models.
-
Possible Cause: These are known in vivo toxicities of this compound, likely due to its potent ROCK inhibition, which can affect vascular smooth muscle contraction.[1][6]
-
Troubleshooting Steps:
-
Dose Adjustment: Reduce the administered dose of this compound. Preclinical studies have shown antitumor efficacy at doses that may be better tolerated.[1]
-
Alternative Dosing Schedule: Consider an intermittent dosing schedule (e.g., 2 days on, 3 days off) as was used in some preclinical studies, which might allow for recovery from acute toxicities.[1]
-
Monitor Vital Signs: Closely monitor blood pressure and other vital signs in the animal models to correlate with the timing of drug administration.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to determine the drug concentration in plasma and tumors to ensure it is within the therapeutic window.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| AKT1 | 38[2] |
| AKT2 | 402[2] |
| AKT3 | 50[2] |
| p70S6K | 8[2] |
| PKA | 3[2] |
| ROCKI | 6[2] |
| ROCKII | 4[2] |
| RSK1 | 85[1] |
| SGK3 | 63[1] |
| CHK2 | >800[1] |
| Aurora B | >800[1] |
Table 2: In Vitro Proliferation Inhibition by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | GI50 (µM) |
| BT474 | Breast | HER2-positive, PIK3CA-mutant | 1.8[1] |
| PC3 | Prostate | PTEN-deficient | Not specified |
| MES-SA | Uterine | PTEN-deficient | Not specified |
| U87MG | Glioblastoma | PTEN-deficient | Not specified |
Table 3: Dose-Limiting Toxicities of this compound in Phase I Clinical Trial
| Dose | Toxicity |
| 180 mg | Skin Rash[6][9] |
| 240 mg | Pneumonitis, Elevated Liver Enzymes[6][9] |
| 300 mg | Hypotension[6][9] |
Experimental Protocols
1. Western Blotting for Phospho-protein Analysis
-
Objective: To assess the phosphorylation status of key proteins in the AKT and ROCK signaling pathways following this compound treatment.
-
Methodology:
-
Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-AKT Ser473, total AKT, p-GSK3β, total GSK3β, p-cofilin, total cofilin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Proliferation (GI50) Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment (using Alamar Blue):
-
Add Alamar Blue reagent to each well.
-
Incubate for 1-4 hours.
-
Measure fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
-
Visualizations
Caption: Simplified signaling pathway showing the primary targets of this compound.
Caption: General experimental workflow for evaluating this compound efficacy and toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human, first-in-class phase 1 study of a novel oral multi-AGC kinase inhibitor this compound in patients (pts) with advanced solid tumors. - ASCO [asco.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rho kinase inhibitor this compound blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
AT13148 toxicity and side effects in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity and side effects of AT13148, a dual inhibitor of ROCK and AKT kinases.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in vivo?
A1: Based on a first-in-human phase I clinical trial, the most frequently reported treatment-related side effects of this compound were fatigue, nausea, headaches, and hypotension.[1][2] Hypotension, often associated with headaches, is considered an on-target toxicity due to ROCK inhibition and typically occurred within 8 hours of dosing.[1][3]
Q2: What are the dose-limiting toxicities (DLTs) of this compound?
A2: Dose-limiting toxicities were observed at higher dose levels in the phase I trial. These included:
Q3: What is the maximum tolerated dose (MTD) of this compound in humans?
A3: The maximally tolerated dose (MTD) of this compound was established at 180 mg, administered orally on days 1, 3, and 5 of each week.[1][2]
Q4: What is known about the toxicity of this compound in preclinical animal models?
A4: Detailed public data on the preclinical toxicology of this compound is limited. In vivo antitumor efficacy studies in mice with various human tumor xenografts reported "minor animal weight loss," but specific quantitative data on the degree of weight loss or other toxicological parameters were not detailed.[4] Studies in non-tumor-bearing mice revealed metabolic changes associated with the nitric oxide synthase (NOS) pathway, which is consistent with the clinically observed hypotension.[5]
Q5: Are there any known mechanisms for the observed toxicities?
A5: Yes, hypotension is considered a mechanism-based, on-target toxicity resulting from the inhibition of ROCK kinase, which leads to vasodilation.[1] Other observed toxicities like pneumonitis and skin rash have been reported with inhibitors of the PI3K/AKT/mTOR pathway.[1]
Troubleshooting Guide
Problem: I am observing significant hypotension in my animal model after this compound administration.
-
Possible Cause: This is a known on-target effect of this compound due to ROCK inhibition.[1] The dose you are using may be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound in subsequent experiments.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate the onset and severity of hypotension with the plasma concentration of this compound to understand the exposure-response relationship.
-
Alternative Dosing Schedule: Explore alternative dosing schedules, such as intermittent dosing, which was used in the clinical trial to manage toxicity.[1][2]
-
Problem: I am observing unexpected weight loss or other signs of toxicity in my in vivo study.
-
Possible Cause: While detailed preclinical toxicity data is scarce, "minor animal weight loss" has been noted in efficacy studies.[4] The observed toxicity could be dose-dependent or related to the specific tumor model and animal strain.
-
Troubleshooting Steps:
-
Establish MTD in Your Model: Conduct a dose-range-finding study in your specific animal model to determine the maximum tolerated dose before proceeding with efficacy studies.
-
Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and food/water intake.
-
Hematology and Clinical Chemistry: At the end of the study, or if animals are euthanized due to toxicity, collect blood for hematology and clinical chemistry analysis to assess organ function.
-
Quantitative Data Summary
Table 1: Summary of Clinical Toxicity of this compound [1][2][3]
| Dose Level | Observed Toxicities | Dose-Limiting Toxicity (DLT) |
| ≥ 160 mg | Fatigue, Nausea, Hypotension | No |
| 180 mg | Maculopapular rash | Yes |
| 240 mg | Elevated liver enzymes, Pneumonitis, Nausea, Fatigue, Anorexia, Hypotension (Grade 2) | Yes |
| 300 mg | Hypotension (Grade 4) | Yes |
Experimental Protocols
Table 2: Preclinical In Vivo Antitumor Efficacy Study Protocols [4][6]
| Parameter | Details |
| Animal Models | BALB/c mice, Athymic nude mice |
| Tumor Models | Human tumor xenografts: MES-SA (uterine sarcoma), BT474 (breast cancer), PC3 (prostate cancer), A549 (lung adenocarcinoma), HGC27 (gastric cancer) |
| Drug Formulation | 10% DMSO, 1% Tween-20 in 89% saline |
| Dosing Regimen | Oral gavage (p.o.) or intravenous (i.v.) administration. Doses ranged from 5 mg/kg to 50 mg/kg. Dosing schedules included single doses for PK/PD studies and daily administration for efficacy studies. |
| Toxicity Assessment | Primarily monitored through animal weight loss, which was reported as "minor."[4] |
| Pharmacokinetics | Blood samples collected at various time points post-dosing (e.g., 1, 2, 4, 6, 8, 16, 24, 72 hours) for measurement of plasma drug concentrations by liquid chromatography-mass spectrometry (LC-MS).[4] |
| Pharmacodynamics | Tumor and plasma samples collected to assess the inhibition of downstream targets of AKT and ROCK, such as p-GSK3β, p-cofilin, and p-MLC2, by methods like immunoblotting and immunoassay.[1][4] |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Dual inhibition of AKT and ROCK signaling pathways by this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A general workflow for assessing the in vivo toxicity of this compound.
References
- 1. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AT13148 Acquired Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to AT13148, a potent inhibitor of AKT and other AGC family kinases like ROCK1/2.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of acquired resistance to this compound?
A1: Preclinical evidence strongly suggests that the reactivation of the MAPK/ERK pathway is a primary driver of acquired resistance to this compound.[1] In resistant cell lines, there is an observed increase in ERK1/2 phosphorylation, which can lead to the reactivation of the PI3K/AKT/mTOR (PAM) pathway, thereby circumventing the inhibitory effects of this compound.[1]
Q2: Are there any known genetic markers associated with this compound resistance?
A2: Studies have identified a loss of expression of DUSP6, a phosphatase that dephosphorylates and inactivates ERK1/2, in this compound-resistant cell lines.[1] However, the loss of DUSP6 alone may not be sufficient to induce resistance, suggesting that other contributing factors are involved.[1]
Q3: My cells have become resistant to this compound. What are my options?
A3: Based on the known resistance mechanisms, a combination therapy approach may be effective. Co-treatment with an ERK inhibitor, such as GDC-0994, has been shown to re-sensitize resistant cells to this compound.[1] This combination can restore the inhibition of downstream targets like S6RP.[1]
Troubleshooting Guide
Issue 1: Decreased Sensitivity to this compound in Cell Culture
-
Symptom: Previously sensitive cell lines show a reduced response to this compound, indicated by a rightward shift in the dose-response curve (higher IC50).
-
Possible Cause: Development of acquired resistance through the activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the change in IC50 for this compound.
-
Assess ERK Pathway Activation: Use Western blotting to probe for phosphorylated ERK1/2 (p-ERK1/2) levels in your resistant cells compared to the parental, sensitive cells. An increase in p-ERK1/2 is a strong indicator of this resistance mechanism.
-
Test Combination Therapy: Treat the resistant cells with a combination of this compound and an ERK inhibitor (e.g., GDC-0994). A synergistic effect or a restoration of sensitivity to this compound would support the diagnosis of ERK-mediated resistance.
-
Issue 2: Downstream Targets of AKT/mTOR Pathway are No Longer Inhibited by this compound
-
Symptom: Western blot analysis shows that phosphorylation of downstream targets such as S6 ribosomal protein (p-S6RP) and PRAS40 (p-PRAS40) are no longer suppressed by this compound treatment in your cell line.[1]
-
Possible Cause: Reactivation of the PAM pathway through an alternative signaling route, likely the MAPK/ERK pathway.[1]
-
Troubleshooting Steps:
-
Verify Target Engagement: Ensure that this compound is still capable of inhibiting its direct targets in a cell-free assay if possible, to rule out compound degradation.
-
Analyze Upstream Signaling: As with Issue 1, investigate the phosphorylation status of ERK1/2.
-
Inhibit the Bypass Pathway: Use an ERK inhibitor in combination with this compound and observe the phosphorylation status of p-S6RP and p-PRAS40. A reduction in the phosphorylation of these markers upon co-treatment would confirm the ERK bypass mechanism.
-
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound resistance.
| Cell Line | Treatment | IC50 (µM) | p-ERK1/2 Level | p-S6RP Level | Reference |
| A2780 (Parental) | This compound | ~0.5 | Baseline | Inhibited by this compound | [1] |
| A2780 (Resistant) | This compound | >5 | Increased | Refractory to this compound | [1] |
| A2780 (Resistant) | This compound + GDC-0994 | Sensitized | Inhibited | Inhibition restored | [1] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture the parental cell line (e.g., A2780 human ovarian carcinoma) in standard growth medium.
-
Dose Escalation: Continuously expose the cells to increasing concentrations of this compound over several months. Start with a concentration around the IC20 and gradually increase the dose as the cells adapt.
-
Clonal Selection: Once a resistant population is established, perform single-cell cloning by limiting dilution to isolate and expand isogenic resistant sub-clones.
-
Confirmation of Resistance: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with this compound, an ERK inhibitor, or a combination for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT, PRAS40, S6RP, and ERK1/2.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Visualizations
References
Technical Support Center: AT13148 Resistance Mediated by ERK1/2 Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the multi-AGC kinase inhibitor, AT13148, mediated by the ERK1/2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[1] It targets several kinases in the AGC family, including AKT, p70S6K, PKA, and ROCK.[1] By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cell growth, proliferation, and survival in many cancers.[1]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: A key mechanism of acquired resistance to this compound involves the reactivation of the PI3K/AKT/mTOR (PAM) pathway, driven by the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1] In resistant cells, there is often an increase in the phosphorylation of ERK1/2.[1]
Q3: How does ERK1/2 activation lead to this compound resistance?
A3: Increased ERK1/2 activity can lead to the phosphorylation and activation of downstream targets that bypass the inhibitory effects of this compound on the AKT pathway. For instance, ERK1/2 can activate RSK, which in turn can phosphorylate S6RP, a substrate of p70S6K, thereby maintaining signaling for cell growth and proliferation despite the presence of this compound.[1]
Q4: What is the role of DUSP6 in this compound resistance?
A4: Dual-specificity phosphatase 6 (DUSP6) is a phosphatase that specifically dephosphorylates and inactivates ERK1/2.[2] Studies have shown that a loss of DUSP6 expression can be observed in this compound-resistant cells.[1] This reduction in DUSP6 activity leads to a sustained increase in ERK1/2 phosphorylation, contributing to the resistance phenotype.[1] However, the loss of DUSP6 alone may not be sufficient to confer resistance, suggesting the involvement of other factors.[1]
Q5: How can we overcome ERK1/2-mediated resistance to this compound in our experiments?
A5: Co-treatment with an ERK1/2 inhibitor has been shown to re-sensitize this compound-resistant cells to the drug.[1] The ERK1/2 inhibitor GDC-0994 (Ravoxertinib) can be used in combination with this compound to restore the inhibition of downstream signaling and overcome resistance.[1][3]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
-
Possible Cause: Development of acquired resistance through activation of the ERK1/2 pathway.
-
Troubleshooting Steps:
-
Assess ERK1/2 Activation: Perform a Western blot analysis to compare the levels of phosphorylated ERK1/2 (p-ERK1/2) in your treated cells versus the parental, sensitive cell line. An increase in p-ERK1/2 in the treated cells suggests ERK1/2-mediated resistance.
-
Analyze DUSP6 Expression: In parallel, assess the protein levels of DUSP6 by Western blot. A decrease in DUSP6 expression in the resistant cells would further support this mechanism.
-
Confirm with an ERK Inhibitor: Treat the resistant cells with a combination of this compound and an ERK inhibitor like GDC-0994. A restoration of sensitivity to this compound in the presence of the ERK inhibitor would confirm that the resistance is mediated by the ERK1/2 pathway.
-
Problem 2: Unsure of the appropriate concentration of GDC-0994 to use for co-treatment experiments.
-
Possible Cause: Optimal inhibitor concentrations can be cell-line dependent.
-
Troubleshooting Steps:
-
Review Literature: GDC-0994 has been shown to inhibit RSK phosphorylation at concentrations as low as 0.03 µM, with significant inhibition at 0.1 µM in some cell lines.[4] In other cell lines, concentrations up to 1 µM have been used for 24-hour treatments.[5]
-
Perform a Dose-Response Experiment: To determine the optimal concentration for your specific cell line, perform a dose-response experiment with GDC-0994 alone to assess its effect on p-ERK1/2 and cell viability.
-
Co-treatment Titration: Once the effective concentration range for GDC-0994 is established, perform a matrix titration experiment with varying concentrations of both this compound and GDC-0994 to identify the optimal synergistic combination.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive vs. Resistant Ovarian Carcinoma Cells.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| A2780 (Parental) | This compound | 1.5 - 3.8 | - |
| A2780-AR (this compound Resistant) | This compound | >10 | >2.6 - 6.7 |
| A2780-AR (this compound Resistant) | This compound + GDC-0994 (e.g., 1 µM) | Restored to near-parental levels | - |
Note: The IC50 values for this compound can vary across different cancer cell lines.[6] The above data is a representative example based on the principle of acquired resistance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.
Materials:
-
Parental cancer cell line of interest (e.g., A2780 ovarian carcinoma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for viability assays
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells for viability and proliferation. Initially, a significant portion of the cells will die.
-
Allow for Recovery: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Repeat and Select: Repeat the process of adaptation and dose escalation over several months.
-
Confirm Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
Establish Resistant Clones: Once a stable resistant population is established, you can isolate single-cell clones to ensure a homogenous population for further experiments.
Protocol 2: Western Blot Analysis of p-ERK1/2 and DUSP6
This protocol outlines the steps to assess the phosphorylation status of ERK1/2 and the expression of DUSP6.
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-DUSP6
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to total ERK1/2 and the DUSP6 signal to the loading control.
Mandatory Visualizations
Caption: this compound resistance pathway.
Caption: Workflow for generating resistant cells.
Caption: Logic of co-treatment strategy.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. Dual-specificity phosphatase 6 (DUSP6): a review of its molecular characteristics and clinical relevance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
troubleshooting AT13148 experimental variability
Technical Support Center: AT13148
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the multi-AGC kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oral, ATP-competitive, multi-AGC kinase inhibitor.[1][2] It was initially developed as an inhibitor of the protein kinase B (AKT) signaling pathway but was found to be a potent inhibitor of multiple AGC kinases, including AKT1/2/3, p70S6K, PKA, and most notably, ROCKI/II.[1][3][4] Its mechanism involves blocking the enzymatic activity of these kinases, which are often dysregulated in cancer and play key roles in cell growth, proliferation, and survival.[2]
Q2: Why am I seeing significant variability in my in vivo experiments?
A2: High variability is a known characteristic of this compound. A first-in-human clinical trial reported a high degree of intra-patient variability in its pharmacokinetic profile (Cmax and AUC), especially at doses of 80 mg and above.[5] This suggests that factors such as formulation, oral bioavailability, and individual metabolism can lead to inconsistent exposure. The compound was ultimately not developed further due to this challenging pharmacokinetic profile and a narrow therapeutic index.[6] Researchers should anticipate and account for this inherent variability.
Q3: I'm observing a paradoxical increase in AKT phosphorylation at Serine 473 after treatment. Is this expected?
A3: Yes, this is an observed phenomenon. Treatment with this compound, like other ATP-competitive AKT inhibitors, can lead to a marked induction of AKT phosphorylation at the Ser473 residue.[4][7] This is thought to be a result of compensatory feedback loops that are activated when the PI3K/AKT pathway is inhibited.[8][9] Importantly, studies suggest that this specific phosphorylation event is not a therapeutically relevant reactivation of the pathway, as downstream substrate phosphorylation remains blocked.[7][9]
Q4: What are the most common off-target or on-target side effects that could affect my experimental model?
A4: The most significant on-target toxicity observed in clinical studies was hypotension (low blood pressure), which is attributed to the potent inhibition of ROCK kinases.[5] In preclinical animal models, this could manifest as changes in animal behavior, activity levels, or overall health, introducing a non-therapeutic variable. Other reported toxicities include rash, fatigue, and elevated liver enzymes.[6]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Target Phosphorylation
-
Question: My western blots show variable inhibition of downstream targets like p-GSK3β or p-S6RP between experiments. What could be the cause?
-
Answer:
-
Compound Solubility and Stability: this compound requires specific solvents for dissolution. Ensure the compound is fully solubilized before use. A recommended formulation for in vivo studies involves DMSO, PEG300, and Tween-80.[3] Prepare working solutions fresh for each experiment, as the stability in aqueous media may be limited.
-
Differential Kinase Potency: this compound has widely different IC50 values for its targets (e.g., it is more potent against ROCK and PKA than AKT2).[1][3] The concentration used may be sufficient to inhibit one target but not another, or it may be on the steep part of the dose-response curve for one target, leading to high variability with minor pipetting errors. Confirm your chosen concentration is appropriate for the target of interest in your specific cell line.
-
Assay Timing: Inhibition of signaling pathways can be transient. The effect of this compound has been observed as early as 1 hour after exposure.[7] Create a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for assessing target inhibition in your system.
-
Feedback Mechanisms: As noted in the FAQ, the cell may attempt to compensate by upregulating upstream signals.[8][9] This can lead to dynamic changes in phosphorylation status over time.
-
Issue 2: High Variability in Cell Viability / Proliferation Assays (GI50)
-
Question: I am getting inconsistent GI50 values for this compound in my cancer cell line panel. Why?
-
Answer:
-
Cell Line Dependency: The anti-proliferative effect of this compound is cell-line specific, with reported GI50 values ranging from 1.5 to 3.8 µM in certain cancer cell lines.[1][3] The genetic background of the cells, particularly the status of the PI3K-AKT-mTOR or RAS-RAF pathways, will heavily influence sensitivity.[7] Ensure cell lines are correctly identified and their pathway status is known.
-
Assay Duration: Cytotoxicity is time-dependent.[7] Standard assays are often run for 72 or 96 hours.[1] If the compound degrades over this period, results will be variable. Consider refreshing the media with a new compound during long-term assays.
-
Confluency and Seeding Density: The activation state of signaling pathways can be dependent on cell density. Standardize your seeding density and ensure that cells are in an exponential growth phase at the start of the experiment to minimize variability.
-
Issue 3: Unexpected Results or Toxicity in Animal Models
-
Question: My in vivo xenograft study is showing inconsistent tumor growth inhibition or unexpected animal toxicity. What should I check?
-
Answer:
-
Pharmacokinetic Variability: This is the most likely cause. The oral bioavailability and resulting plasma concentration of this compound are known to be highly variable.[10] This can lead to some animals receiving a therapeutic dose while others receive a sub-therapeutic or toxic dose. If possible, run satellite groups for pharmacokinetic analysis to correlate exposure with outcomes.
-
ROCK-mediated Hypotension: Monitor animals for signs of hypotension or related distress, as this is a known on-target effect.[10] This side effect can impact animal well-being and feeding behavior, indirectly affecting tumor growth and leading to variability.
-
Formulation and Dosing: Ensure the oral gavage formulation is homogenous and does not precipitate.[3] Inconsistent dosing due to poor formulation will directly cause variable results. Administering this compound at the same time each day can also help reduce variability related to circadian rhythms in metabolism.
-
Data Presentation: Quantitative Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) |
| Akt1 | 38 |
| Akt2 | 402 |
| Akt3 | 50 |
| p70S6K | 8 |
| PKA | 3 |
| ROCKI | 6 |
| ROCKII | 4 |
| Data sourced from Selleck Chemicals and MedchemExpress.[1][3] |
Table 2: Anti-Proliferative Activity of this compound
| Parameter | Value Range | Cell Context |
| GI50 | 1.5 - 3.8 µM | Panel of cancer cell lines (e.g., U87MG) |
| Data sourced from Clinical Cancer Research and Selleck Chemicals.[1][7] |
Table 3: Clinical Pharmacokinetic Parameters (at 180 mg Dose)
| Parameter | Mean Value |
| Cmax | ~383-400 nM |
| AUC | ~13,000-13,399 nM.h |
| Data from a Phase I clinical trial in patients with solid tumors. Note: High variability was observed.[10][6] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Target Inhibition
-
Cell Culture: Plate cells (e.g., PTEN-deficient U87MG or PC3) and allow them to adhere and reach 60-70% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activation, serum-starve cells for 12-24 hours in a serum-free or low-serum (e.g., 0.5%) medium.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system. Normalize phosphorylated protein levels to total protein levels.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Implant human tumor cells (e.g., BT474, PC3) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and vehicle control groups.
-
Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), ensuring it is a homogenous suspension.[3]
-
Administration: Administer this compound by oral gavage (p.o.) at the desired dose (e.g., 40-50 mg/kg) and schedule (e.g., on consecutive days followed by rest days).[3][7]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition) or histological examination.
Visualizations
Caption: Simplified signaling pathway showing the multiple kinase targets of this compound.
Caption: Logical workflow for troubleshooting sources of experimental variability with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rho kinase inhibitor this compound blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
AT13148 Technical Support Center: Troubleshooting Compensatory Feedback and Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving AT13148, a multi-AGC kinase inhibitor. The information addresses common issues such as the emergence of compensatory feedback loops and acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[1][2] It targets several kinases in the AGC family, including AKT1/2/3, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][3] By inhibiting these kinases, particularly AKT and p70S6K which are key components of the PI3K/AKT/mTOR signaling pathway, this compound can block cell growth and induce apoptosis in cancer cells where this pathway is dysregulated.[4]
Q2: What are the typical GI50 values for this compound in cancer cell lines?
The half-maximal growth inhibition (GI50) values for this compound typically range from 1.5 to 3.8 µM in various cancer cell lines with dysregulated PI3K/AKT/mTOR or RAS/RAF pathways.[1]
Q3: What is a compensatory feedback loop in the context of this compound treatment?
A compensatory feedback loop is a cellular response to the inhibition of a signaling pathway that results in the reactivation of the same or a parallel pathway. This is a common mechanism of resistance to targeted therapies. In the case of this compound, inhibition of the PI3K/AKT/mTOR pathway can lead to the upregulation of upstream signaling components or the activation of alternative survival pathways, which can counteract the effect of the drug.[5][6][7]
Q4: What are the known compensatory feedback mechanisms observed with this compound and similar inhibitors?
Studies have shown that treatment with this compound can lead to the induction of upstream regulators such as Insulin Receptor Substrate 2 (IRS2) and PI3K Interacting Protein 1 (PIK3IP1).[2] Additionally, inhibition of the PI3K/AKT pathway can trigger the activation of other signaling pathways, such as the MET/STAT3 pathway, as a compensatory survival mechanism.[8] A common feedback loop involves the relief of negative feedback from S6K to receptor tyrosine kinases (RTKs), leading to increased RTK activity and subsequent PI3K activation.[6]
Q5: What are the potential mechanisms of acquired resistance to this compound?
A key mechanism of acquired resistance to this compound is the activation of the ERK1/2 signaling pathway.[9] This can occur through various means, including the loss of expression of DUSP6, a phosphatase that negatively regulates ERK1/2.[9] The sustained activation of ERK1/2 can reactivate the PI3K/AKT/mTOR pathway, rendering the cells less sensitive to this compound.[9]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Survival or Proliferation Despite this compound Treatment
If you observe that your cancer cell line is not responding to this compound as expected, or if you see a rebound in proliferation after an initial response, it may be due to the activation of a compensatory feedback loop.
Experimental Workflow:
Caption: Workflow for investigating compensatory feedback loops.
Detailed Steps:
-
Confirm this compound Activity:
-
Action: Perform a dose-response curve to confirm the GI50 in your cell line.
-
Expected Outcome: Ensure the concentration of this compound being used is appropriate.
-
-
Investigate Feedback Activation by Western Blot:
-
Protocol:
-
Treat cells with this compound at the GI50 concentration for various time points (e.g., 2, 6, 24, 48 hours).
-
Lyse the cells and prepare protein lysates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key feedback markers:
-
Phospho-AKT (Ser473 and Thr308) and total AKT
-
Phospho-p70S6K (Thr389) and total p70S6K
-
Phospho-S6 Ribosomal Protein (Ser235/236) and total S6
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
IRS2
-
PIK3IP1
-
Phospho-MET and total MET
-
Phospho-STAT3 and total STAT3
-
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Interpretation: An increase in the phosphorylation of ERK1/2, MET, or STAT3, or an increase in the total protein levels of IRS2 or PIK3IP1 following this compound treatment suggests the activation of a compensatory feedback loop. A rebound in phospho-AKT or phospho-S6 levels at later time points can also indicate feedback.
-
-
Functional Validation with Co-treatment:
-
Action: Based on the Western blot results, co-treat the cells with this compound and an inhibitor of the suspected compensatory pathway (e.g., a MEK inhibitor like GDC-0994 if p-ERK is elevated, or a MET inhibitor if p-MET is elevated).
-
Experimental Assay: Perform a cell viability assay (e.g., SRB or Alamar Blue) with the single agents and the combination.
-
Interpretation: If the combination treatment shows a synergistic or additive effect in reducing cell viability compared to the single agents, it confirms the role of the compensatory pathway in mediating resistance to this compound.
-
Guide 2: Troubleshooting Acquired Resistance to this compound
If your cell line initially responds to this compound but then develops resistance over time with continuous exposure, the following steps can help you identify the mechanism of resistance.
Logical Relationship for Troubleshooting Resistance:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. open.clemson.edu [open.clemson.edu]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
AT13148-induced AKT Ser473 phosphorylation issues
Welcome to the technical support center for AT13148. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experimental results related to the multi-AGC kinase inhibitor, this compound, with a specific focus on its effects on AKT Ser473 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[1][2][3] It potently targets several kinases in the AGC family, including AKT, p70S6K, PKA, and ROCK.[4][5] Its mechanism of action involves blocking the phosphorylation of downstream substrates of these kinases, thereby inhibiting signaling pathways crucial for cell growth, proliferation, and survival, which are often dysregulated in cancer.[1][2][6]
Q2: I treated my cells with this compound and observed an increase in AKT Ser473 phosphorylation. Is this expected?
A2: Yes, this paradoxical hyperphosphorylation of AKT at Serine 473 is a known effect of this compound and other ATP-competitive AKT inhibitors.[1][7][8] While seemingly counterintuitive for an AKT inhibitor, studies have shown that this is not a therapeutically relevant reactivation of the AKT pathway.[1][7]
Q3: If AKT Ser473 is hyperphosphorylated, how can I confirm that this compound is still inhibiting AKT signaling?
A3: To confirm AKT pathway inhibition despite Ser473 hyperphosphorylation, it is crucial to assess the phosphorylation status of downstream AKT substrates. Key substrates to monitor include GSK3β and PRAS40.[7] Inhibition of the phosphorylation of these substrates is a reliable indicator of this compound's on-target activity.[7] Additionally, examining downstream effectors of the broader pathway, such as S6 Ribosomal Protein (a substrate of p70S6K), can provide further evidence of pathway inhibition.[7]
Q4: What are the known off-target effects of this compound?
A4: this compound is a multi-AGC kinase inhibitor and therefore designed to inhibit multiple kinases. Its effects on ROCK1/II are considered part of its on-target activity but can lead to off-target toxicities in a clinical setting, such as hypotension.[5][9][10] Like many kinase inhibitors, this compound may have other off-target effects that can be cell-type and context-dependent.[11][12]
Q5: Has acquired resistance to this compound been observed?
A5: Yes, acquired resistance to this compound has been investigated. Studies in human ovarian carcinoma cell lines have shown that resistance can be associated with the reactivation of the PI3K/AKT/mTOR pathway, potentially driven by increased ERK 1/2 phosphorylation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Unexpected Increase in p-AKT (Ser473) Levels
| Potential Cause | Suggested Solution |
| Paradoxical Hyperphosphorylation | This is a known phenomenon with this compound.[1][7] To confirm inhibition, analyze the phosphorylation of downstream AKT substrates like p-GSK3β and p-PRAS40, which should be decreased.[7] |
| Compensatory Feedback Loops | Inhibition of AKT can trigger feedback mechanisms that lead to the activation of upstream kinases, such as mTORC2, which phosphorylates AKT at Ser473.[1][13] |
| Incorrect Antibody or Reagent | Ensure the specificity and validity of the p-AKT (Ser473) antibody. Run appropriate controls, including positive and negative controls for phosphorylation. |
| Experimental Artifact | Review the experimental protocol for any deviations. Ensure consistent cell handling, lysis procedures, and Western blot conditions. |
Issue 2: No Inhibition of Downstream AKT Substrates
| Potential Cause | Suggested Solution |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.[7] |
| Cell Line Insensitivity or Resistance | The cell line may have intrinsic or acquired resistance mechanisms.[6] Consider using a different cell line or investigating potential resistance pathways, such as ERK signaling.[6] |
| Poor Compound Stability or Activity | Ensure the proper storage and handling of the this compound compound. Test the activity of the compound in a sensitive, control cell line. |
| Suboptimal Assay Conditions | Optimize your Western blot or other assay conditions. Ensure efficient protein extraction, appropriate antibody dilutions, and adequate detection methods. |
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | This compound GI₅₀ (µmol/L) | Effect on p-AKT (Ser473) | Effect on p-GSK3β |
| U87MG | Glioblastoma | PTEN-deficient | 1.5 - 3.8 | Marked Induction | Inhibition (>1 µmol/L) |
| MES-SA | Uterine Sarcoma | PTEN-deficient | 1.5 - 3.8 | Not specified | Marked Inhibition (≥3 µmol/L) |
| BT474 | Breast Cancer | HER2-positive, PIK3CA-mutant | Not specified | Not specified | Not specified |
| PC3 | Prostate Cancer | PTEN-deficient | Not specified | Not specified | Not specified |
| Data summarized from a study by Yap et al.[7] |
Table 2: Pharmacokinetic and Tolerability Data from a Phase I Clinical Trial of this compound
| Dose | Mean Cmax (nM) | Mean AUC (nM.h) | Dose-Limiting Toxicities |
| 20 mg | 18-50 | Not specified | None observed |
| 180 mg | 383 - 400 | 13,000 - 13,399 | Skin rash |
| 240 mg | Not specified | Not specified | Pneumonitis, elevated liver enzymes |
| 300 mg | Not specified | Not specified | Hypotension |
| Data from a first-in-human phase I study.[4][5][9] |
Experimental Protocols
Protein Immunoblotting for Phosphorylation Analysis
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-GSK3β, anti-total GSK3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound inhibits AKT, leading to decreased phosphorylation of its substrates.
Caption: Troubleshooting workflow for unexpected this compound-induced p-AKT (Ser473) results.
References
- 1. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel, Oral Multi-AGC Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity [en-cancer.fr]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human, first-in-class phase 1 study of a novel oral multi-AGC kinase inhibitor this compound in patients (pts) with advanced solid tumors. - ASCO [asco.org]
- 5. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating AT13148-Induced Hypotension in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the multi-AGC kinase inhibitor, AT13148, in animal models. The primary focus is on the anticipation, monitoring, and mitigation of this compound-induced hypotension, a known dose-limiting toxicity observed in clinical trials.[1][2][3]
Disclaimer: Publicly available preclinical data specifically detailing the incidence and management of this compound-induced hypotension in animal models are limited. The guidance provided herein is based on the known pharmacology of this compound as a dual ROCK and AKT inhibitor, clinical trial findings, and general principles of cardiovascular monitoring and support in laboratory animals. Researchers should perform initial dose-range-finding studies to characterize the cardiovascular effects of this compound in their specific animal model and establish appropriate monitoring and intervention protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hypotension?
A1: this compound is a potent inhibitor of multiple AGC kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase B (AKT).[4] The hypotensive effects are likely multifactorial:
-
ROCK Inhibition: ROCK plays a crucial role in maintaining vascular smooth muscle contraction. Inhibition of ROCK leads to vasodilation, a relaxation of the blood vessels, which in turn lowers blood pressure. This is considered the primary driver of the hypotensive side effects.[1]
-
AKT Inhibition: AKT is involved in signaling pathways that promote the production of nitric oxide (NO), a potent vasodilator, by endothelial nitric oxide synthase (eNOS). While the precise effect of AKT inhibition on blood pressure can be complex, alterations in NO bioavailability could contribute to changes in vascular tone.
-
Autonomic Nervous System Modulation: Some studies with selective AKT inhibitors have suggested that they can induce hypotension and bradycardia through inhibition of the autonomic nervous system, specifically by blocking nicotinic acetylcholine receptors in autonomic ganglia.
Q2: At what doses of this compound should I expect to see hypotension in my animal model?
Q3: What are the clinical signs of hypotension in laboratory animals?
A3: Clinical signs of hypotension in laboratory animals can be subtle and may include:
-
Lethargy or reduced activity
-
Pale mucous membranes
-
Cool extremities
-
Increased respiratory rate
-
Weak or rapid pulse
Direct measurement of blood pressure is the most reliable method for detecting and quantifying hypotension.
Q4: What is the recommended method for monitoring blood pressure in animal models during this compound administration?
A4: The preferred method for continuous and accurate blood pressure monitoring in conscious, freely moving animals is radiotelemetry.[5] This involves the surgical implantation of a telemetric device that can measure and transmit blood pressure and heart rate data. For acute studies in anesthetized animals, direct arterial cannulation provides continuous and accurate measurements. Non-invasive tail-cuff plethysmography can be used for intermittent measurements in rodents, but it is more susceptible to stress-induced artifacts.
Q5: What supportive care can be provided if an animal becomes hypotensive?
A5: If an animal develops hypotension, the following supportive care measures can be considered, with the specific intervention depending on the severity of the hypotension and institutional guidelines:
-
Fluid Therapy: Intravenous or subcutaneous administration of warmed isotonic crystalloids (e.g., 0.9% saline, Lactated Ringer's solution) can help to expand intravascular volume.[6][7]
-
Vasopressors: In cases of severe or refractory hypotension, the use of vasopressor agents may be necessary. These should be administered under the guidance of a veterinarian and with appropriate monitoring.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure immediately following this compound administration | Acute vasodilation due to potent ROCK inhibition. | 1. Confirm Measurement: Ensure blood pressure reading is accurate. 2. Reduce Dose: Consider lowering the dose of this compound in subsequent experiments. 3. Provide Supportive Care: Administer a bolus of warmed isotonic crystalloid fluids (e.g., 5-10 mL/kg intravenously or subcutaneously for rodents) and monitor the response.[6][7] 4. Consider Vasopressors: If hypotension is severe and unresponsive to fluids, consult with a veterinarian regarding the use of a vasopressor agent. |
| Gradual decrease in blood pressure over several hours or days of dosing | Cumulative effect of this compound on vascular tone and potentially other homeostatic mechanisms. | 1. Increase Monitoring Frequency: Monitor blood pressure more frequently to track the trend. 2. Assess Hydration Status: Ensure the animal has adequate access to hydration and is not becoming dehydrated. 3. Adjust Dosing Regimen: Consider a lower dose or a less frequent dosing schedule. 4. Prophylactic Fluids: For animals on prolonged treatment, consider prophylactic administration of maintenance fluids. |
| Hypotension accompanied by bradycardia (slow heart rate) | Potential effect on the autonomic nervous system, as has been observed with some AKT inhibitors. | 1. Continuous Monitoring: Use telemetry or continuous ECG to monitor both blood pressure and heart rate. 2. Veterinary Consultation: Consult with a veterinarian, as this may indicate a more complex cardiovascular effect. The use of anticholinergic agents may be considered under veterinary guidance. |
| Inconsistent or highly variable blood pressure readings | Stress or movement artifacts with non-invasive monitoring methods (e.g., tail-cuff). | 1. Acclimatize Animals: Ensure animals are well-acclimatized to the blood pressure measurement procedure. 2. Optimize Technique: Refine the technique for non-invasive blood pressure measurement to minimize animal stress. 3. Consider Telemetry: For long-term or critical studies, radiotelemetry is the gold standard for accurate and stress-free blood pressure monitoring.[5] |
Data Presentation
Table 1: this compound Dose Escalation and Incidence of Hypotension in a First-in-Human Clinical Trial [1][2][3]
| Dose Level (mg) | Number of Patients | Incidence of Hypotension (All Grades) | Dose-Limiting Toxicities (DLT) Related to Hypotension |
| 5 - 80 | - | Not specified as frequent | None reported |
| 160 | 7 | Multiple episodes of grade 3 hypotension | None specified as DLT |
| 240 | 6 | Multiple episodes of grade 2 hypotension | None |
| 300 | 5 | Grade 2, 3, and 4 hypotension reported | 1 patient with grade 4 hypotension |
| Maximally Tolerated Dose | 180 mg | Hypotension listed as a common side effect | - |
Note: This table is adapted from clinical trial data and may not be directly predictive of the response in animal models.
Table 2: General Supportive Care Agents for Drug-Induced Hypotension in Animal Models
| Agent Class | Examples | Proposed Mechanism of Action | Typical Administration Route |
| Crystalloid Fluids | 0.9% Saline, Lactated Ringer's Solution | Volume expansion | Intravenous, Subcutaneous, Intraperitoneal |
| Colloid Fluids | Hetastarch | Plasma volume expansion | Intravenous |
| Sympathomimetics (Vasopressors) | Dopamine, Norepinephrine, Ephedrine | Increase vascular resistance and/or cardiac output | Intravenous (often as a constant rate infusion) |
| Anticholinergics | Atropine, Glycopyrrolate | Increase heart rate (in cases of bradycardia-associated hypotension) | Intravenous, Subcutaneous |
Note: The use of these agents should be determined in consultation with a veterinarian and in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Rodent Models Treated with this compound
-
Animal Model: Select the appropriate rodent species and strain for the study.
-
Blood Pressure Measurement:
-
Gold Standard (Telemetry): Surgically implant telemetric devices for continuous monitoring of blood pressure, heart rate, and activity in conscious, unrestrained animals. Allow for a post-operative recovery period as recommended by the device manufacturer before initiating the study.
-
Alternative (Tail-Cuff): For intermittent measurements, use a non-invasive tail-cuff system. Acclimatize the animals to the restraining device and procedure for several days prior to the start of the experiment to minimize stress-induced artifacts.
-
-
Experimental Procedure:
-
Obtain baseline blood pressure and heart rate measurements for at least 3 consecutive days before the first dose of this compound.
-
Administer this compound at the desired dose and route.
-
Record blood pressure and heart rate at regular intervals post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to capture the peak effect and duration of action.
-
For multi-day studies, continue to monitor blood pressure at consistent times each day.
-
-
Data Analysis: Analyze the change in blood pressure and heart rate from baseline for each animal and compare between treatment and vehicle control groups.
Protocol 2: Mitigation of Acute this compound-Induced Hypotension in a Rodent Model
-
Prophylactic Measures:
-
Monitoring:
-
Continuously monitor blood pressure via telemetry or direct arterial cannulation.
-
Define a hypotensive threshold (e.g., a decrease in mean arterial pressure of >20-30% from baseline).
-
-
Intervention:
-
If the hypotensive threshold is reached, administer a bolus of a warmed isotonic crystalloid solution (e.g., 5-10 mL/kg) intravenously over 5-10 minutes.
-
Monitor the blood pressure response. If hypotension persists, a second fluid bolus may be administered.
-
If hypotension is refractory to fluid therapy, consult the institutional veterinarian regarding the use of vasopressors. A constant rate infusion of a vasopressor like dopamine or norepinephrine may be considered.[8][9]
-
-
Humane Endpoints: Establish clear humane endpoints for severe, refractory hypotension in accordance with the institutional animal care and use committee (IACUC) protocol.
Mandatory Visualizations
Caption: Signaling pathways inhibited by this compound leading to hypotension.
Caption: Experimental workflow for monitoring and mitigating this compound-induced hypotension.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human, first-in-class phase 1 study of a novel oral multi-AGC kinase inhibitor this compound in patients (pts) with advanced solid tumors. - ASCO [asco.org]
- 5. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 6. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Controversies regarding choice of vasopressor therapy for management of septic shock in animals - VetSRev [vetsrev.nottingham.ac.uk]
- 9. Pharmacist's Corner: Treating Severe Hypotension and Shock - Veterinary Medicine at Illinois [vetmed.illinois.edu]
AT13148 Technical Support Center: In Vitro Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and formulation of AT13148 for in vitro use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
This compound Solubility Data
This compound is a multi-AGC kinase inhibitor with limited solubility in aqueous solutions.[1] It is readily soluble in organic solvents such as DMSO.[1][2][3] Proper handling and formulation are critical for obtaining reliable and reproducible results in in vitro assays.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 62 | 197.59 | [1] |
| DMSO | 58 | 184.84 | [3] |
| DMSO | 50 | - | [4] |
| DMSO | 47.33 | 150.84 | [2] |
| DMF | 30 | 95.61 | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 | 1.05 | [2] |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [1][3] |
Note: Solubility can vary slightly between different batches of the compound.[5] For optimal results, it is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1] Sonication may be required to fully dissolve the compound in DMSO.[3]
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 10 mM to 50 mM in DMSO.
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 313.78 g/mol .[2]
-
Example for a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 313.78 g/mol * (1000 mg / 1 g) = 3.1378 mg
-
-
-
Accurately weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 year, and at -80°C, it is stable for up to 2 years.[6]
Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the high-concentration DMSO stock solution into an aqueous cell culture medium for use in in vitro experiments.
Materials:
-
This compound DMSO stock solution
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions. It is recommended to perform a serial dilution of the stock solution in cell culture medium to reach the final desired concentration. Direct dilution of a high-concentration stock into a large volume of aqueous medium can cause precipitation.
-
Maintain a low final DMSO concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Use the working solution immediately. It is not recommended to store aqueous working solutions of this compound.
Troubleshooting Guide & FAQs
Q1: My this compound precipitated when I diluted it in my cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Reduce the final concentration: The working concentration of this compound in many cell-based assays ranges from 1.5 to 3.8 µM.[2][5] Attempt to use a lower final concentration if precipitation is observed.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Increase the DMSO concentration (with caution): If your experimental system allows, you can slightly increase the final DMSO concentration. However, always include a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Consider using a formulation with co-solvents: For challenging situations, a formulation containing solubilizing agents can be prepared. For example, a formulation for in vivo use involves dissolving the DMSO stock in a mixture of PEG300 and Tween 80 before adding the aqueous component.[1] A similar approach with biocompatible co-solvents could be adapted for in vitro use, but would require careful validation.
Q2: What is the recommended working concentration of this compound for cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, GI50 (50% growth inhibition) values are reported to be in the range of 1.5 to 3.8 µM for a panel of cancer cell lines.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
DMSO Stock Solutions: Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[6] Avoid repeated freeze-thaw cycles.[6]
Q4: Can I use water or ethanol to dissolve this compound?
A4: No, this compound is reported to be insoluble in both water and ethanol.[1][3] DMSO is the recommended solvent for preparing stock solutions for in vitro use.
Visual Guides
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Experimental workflow for preparing and using this compound in vitro.
References
Validation & Comparative
AT13148 vs. Selective AKT Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-AGC kinase inhibitor AT13148 and selective AKT inhibitors, supported by experimental data.
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While selective AKT inhibitors have shown promise, the multi-AGC kinase inhibitor this compound presents an alternative strategy by targeting multiple kinases within the AGC family, including AKT. This guide delves into a detailed comparison of their mechanisms, performance in preclinical and clinical settings, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Selective AKT inhibitors, such as Capivasertib (AZD5363) and Ipatasertib (GDC-0068) , are ATP-competitive small molecules that potently and selectively inhibit all three isoforms of AKT (AKT1, AKT2, and AKT3)[1][2][3][4]. By binding to the ATP-binding pocket of AKT, these inhibitors block its kinase activity, thereby preventing the phosphorylation of downstream substrates crucial for tumor cell survival and proliferation[1][5].
In contrast, This compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[6] Its targets include not only the three AKT isoforms but also other members of the AGC kinase family, such as p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK)[6][7][8]. The rationale behind this broader targeting approach is that the simultaneous inhibition of multiple AGC kinases may lead to enhanced antitumor activity and potentially circumvent resistance mechanisms that can arise from targeting a single pathway component[7][9].
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy, as well as the clinical pharmacokinetic parameters of this compound and the selective AKT inhibitors Capivasertib and Ipatasertib.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Inhibitor | Target Kinase IC50 (nM) | Cancer Cell Line GI50/IC50 (µM) |
| This compound | AKT1: 38, AKT2: 402, AKT3: 50, p70S6K: 8, PKA: 3, ROCKI: 6, ROCKII: 4[6][10] | GI50: 1.5 - 3.8 across a panel of cancer cell lines[10] |
| Capivasertib | AKT1: 3, AKT2: 7, AKT3: 7[4][11] | IC50: AGS: 0.1, HGS27: 4.6, N87: 14.18, SNU-1: 24.04, MKN45: 30.0, MGC803: 44.4[4]. Potent against 41 of 182 cell lines with IC50 < 3 µM[12] |
| Ipatasertib | AKT1: 5, AKT2: 18, AKT3: 8[13] | IC50: ARK1: 6.62, SPEC-2: 2.05[5]. In PTEN loss/PIK3CA mutant lines: Mean 4.8, Median 2.2. In lines without alterations: Mean 8.4, Median 10[13] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (T/C%) |
| This compound | MES-SA (uterine) | 40-50 mg/kg, p.o. | 41-54%[9] |
| BT474 (breast) | 40 mg/kg, p.o. | 35.8%[9] | |
| PC3 (prostate) | Not specified | 65.4%[9] | |
| Capivasertib | BT474c (breast) | 100-300 mg/kg, p.o., twice daily | Dose-dependent inhibition[4] |
| Ipatasertib | PTEN-null/PIK3CA mutant models | 100 mg/kg, p.o., daily | ~95%[13] |
| LNCaP (prostate) | 100 mg/kg, p.o., daily | >90%[13] | |
| HGC-27 (gastric) | 100 mg/kg, p.o., daily | >90%[13] | |
| Endometrial cancer model | Not specified | 52.2% reduction in tumor weight[14] |
Table 3: Clinical Pharmacokinetic Parameters
| Inhibitor | Dose | Cmax | AUC | Tmax | t1/2 |
| This compound | 20 mg | 18-50 nmol/L | Not specified | 4 h | ~24 h[15] |
| 180 mg | 383-400 nmol/L | 13,000-13,399 nM.h | Not specified | Not specified[3][16] | |
| Capivasertib | 80-800 mg | Dose-proportional | Dose-proportional | ~1-2 h | ~10 h[17] |
| 400 mg (multiple doses) | Not specified | Not specified | Not specified | 8.34 h (effective)[18] | |
| Ipatasertib | 300 mg (with palbociclib) | 49% increase | 68% increase | Not specified | ~24 h (effective)[6][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound and selective AKT inhibitors.
Cell Viability Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound, Capivasertib, or Ipatasertib) for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then dissolved, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed, and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The excess dye is washed away, and the bound dye is solubilized. The absorbance is then read on a plate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 or IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-p70S6K, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of protein expression and phosphorylation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound, Capivasertib, or Ipatasertib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (T/C%) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Tumors may also be excised for pharmacodynamic analysis (e.g., Western blotting).
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by these inhibitors and a typical experimental workflow.
Caption: Signaling pathways targeted by this compound and selective AKT inhibitors.
Caption: Experimental workflow for comparing kinase inhibitors.
Conclusion
The choice between a multi-AGC kinase inhibitor like this compound and selective AKT inhibitors depends on the specific research question and therapeutic strategy. Selective AKT inhibitors offer a targeted approach to disrupting a key oncogenic pathway, with the potential for a more favorable side-effect profile due to their specificity. However, the broader targeting of this compound may provide a more robust antitumor response in certain contexts and could be a valuable tool for overcoming resistance to more selective agents. It is important to note that the clinical development of this compound was not pursued further due to a narrow therapeutic index and its pharmacokinetic profile[16][20]. In contrast, selective AKT inhibitors like capivasertib have shown promising results in clinical trials, particularly in combination with other therapies[2][21]. This guide provides a foundation for researchers to understand the key differences between these inhibitory strategies and to design experiments that can further elucidate their potential in cancer therapy.
References
- 1. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 2. Population Pharmacokinetics and Exposure-Response Analyses for Capivasertib in Combination With Fulvestrant in Patients With Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 5. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, safety and tolerability of ipatasertib in combination with palbociclib and fulvestrant in patients with advanced breast cancer in a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Ipatasertib and Its Metabolite in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forpatients.roche.com [forpatients.roche.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-human, first-in-class phase 1 study of a novel oral multi-AGC kinase inhibitor this compound in patients (pts) with advanced solid tumors. - ASCO [asco.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Phase I open-label study to assess the pharmacokinetics, safety, and tolerability of capivasertib alone or in combination with paclitaxel in Chinese patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What clinical trials have been conducted for Capivasertib? [synapse.patsnap.com]
A Comparative Guide to ROCK Inhibitors: AT13148, Y27632, and H1152
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-AGC kinase inhibitor AT13148 with the well-established ROCK inhibitors Y27632 and H1152. The information presented is supported by experimental data to assist in the selection of the most appropriate inhibitor for your research needs.
Introduction to the Inhibitors
This compound is an orally available, ATP-competitive multi-AGC kinase inhibitor.[1] It potently targets Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and protein kinase B (AKT), in addition to other AGC family kinases like p70S6K and PKA.[1] This broader specificity makes it a tool for investigating the simultaneous inhibition of multiple signaling pathways.
Y27632 is a well-characterized, cell-permeable, and highly selective inhibitor of ROCK1 and ROCK2.[2][3] It acts by competing with ATP for binding to the kinase catalytic site.[3] Its selectivity for ROCK kinases has made it a standard tool for studying the cellular functions of the Rho/ROCK pathway.
H1152 is another potent and selective, membrane-permeable ROCK inhibitor.[4][5] It exhibits high selectivity for ROCK2 and is often used to investigate the specific roles of this isoform.[4][5]
Performance Comparison: Quantitative Data
The following tables summarize the inhibitory potency and cellular effects of this compound, Y27632, and H1152 based on available experimental data.
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | ROCK1 | IC50: 6 nM | [1][6] |
| ROCK2 | IC50: 4 nM | [1][6] | |
| AKT1 | IC50: 38 nM | [1] | |
| AKT2 | IC50: 402 nM | [1] | |
| AKT3 | IC50: 50 nM | [1] | |
| p70S6K | IC50: 8 nM | [1] | |
| PKA | IC50: 3 nM | [1] | |
| Y27632 | ROCK1 | Ki: 140 nM | [2] |
| ROCK2 | Ki: 300 nM | [2] | |
| H1152 | ROCK2 | IC50: 12 nM | [4][5] |
| CaMKII | IC50: 180 nM | ||
| PKG | IC50: 360 nM | ||
| Aurora A | IC50: 745 nM | ||
| PKA | IC50: 3.03 µM | ||
| PKC | IC50: 5.68 µM | ||
| MLCK | IC50: 28.3 µM |
| Cellular Assay | This compound | Y27632 | H1152 | Cell Line | Reference |
| Inhibition of pMLC2 Phosphorylation | IC50: 26 nM | Significant inhibition at 10 µM | Significant inhibition at 10 µM | KPC mouse PDAC cells | [7] |
| Inhibition of pMYPT1 Phosphorylation | IC50: 69 nM | Significant inhibition at 10 µM | Significant inhibition at 10 µM | KPC mouse PDAC cells | [7] |
| Effect on Cell Viability (18h treatment) | Reduced at 10 µM | No effect at 10 µM | No effect at 10 µM | KPC mouse PDAC cells | [7] |
Signaling Pathways and Experimental Workflow
Rho/ROCK Signaling Pathway and Inhibition
The diagram below illustrates the canonical Rho/ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, further increasing MLC phosphorylation. This compound, Y27632, and H1152 all inhibit ROCK, thereby blocking these downstream events.
Caption: Inhibition of the Rho/ROCK Signaling Pathway.
General Experimental Workflow for a Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound, Y27632, and H1152 against a target kinase in a biochemical assay.
Caption: Workflow for a Kinase Inhibition Assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the kinase, substrate (e.g., recombinant MYPT1), and ATP to their final desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the inhibitor (this compound, Y27632, or H1152) in the kinase buffer.
-
-
Assay Procedure:
-
Add 1 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to each well to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of a kinase detection reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blotting for Phosphorylated Myosin Light Chain 2 (p-MLC2)
This protocol is for assessing the cellular activity of ROCK inhibitors by measuring the phosphorylation of a key downstream target.
-
Cell Culture and Treatment:
-
Plate cells (e.g., pancreatic ductal adenocarcinoma cells) and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, Y27632, H1152, or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MLC2 (e.g., Thr18/Ser19) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total MLC2 and a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLC2 signal to the total MLC2 signal and the loading control.
-
Calculate the percentage of p-MLC2 relative to the vehicle-treated control.
-
Conclusion
This compound, Y27632, and H1152 are all potent inhibitors of ROCK activity. The choice of inhibitor will depend on the specific research question.
-
Y27632 and H1152 are highly selective ROCK inhibitors and are ideal for studies focused specifically on the Rho/ROCK pathway.
-
This compound offers the advantage of simultaneously inhibiting ROCK and AKT, as well as other AGC kinases. This makes it a valuable tool for investigating the interplay between these signaling pathways and for exploring the therapeutic potential of multi-kinase inhibition. However, its broader activity profile should be considered when interpreting experimental results.
This guide provides a starting point for comparing these three important research tools. It is recommended to consult the primary literature for more detailed information and to optimize experimental conditions for your specific cell type and assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitor this compound blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating AT13148 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the engagement of a therapeutic agent with its intended molecular target within a cellular context is a critical step in preclinical validation. This guide provides a comprehensive comparison of methodologies to validate the target engagement of AT13148, a potent, orally available, ATP-competitive multi-AGC kinase inhibitor.
This compound has demonstrated significant anti-tumor activity by targeting a range of kinases within the AGC family, including Akt, p70S6K, PKA, and ROCK.[1][2] Validating that this compound effectively binds to these targets in a cellular environment is paramount for interpreting its biological effects and advancing its clinical development. This guide outlines and compares key experimental approaches for this purpose, providing detailed protocols and data interpretation guidelines.
Comparison of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the specific kinase of interest, available reagents, and the desired throughput. Below is a comparison of three common methodologies: Western Blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
| Methodology | Principle | Pros | Cons | Throughput |
| Western Blotting | Measures the phosphorylation status of downstream substrates as a proxy for target kinase activity. | - Relatively low cost- Widely available technology- Provides information on pathway modulation | - Indirect measure of target engagement- Can be influenced by off-target effects- Semi-quantitative | Low to Medium |
| CETSA | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | - Direct measure of target binding in intact cells- No requirement for compound or protein labeling | - Target-specific antibody required for detection- Optimization of heating conditions may be necessary | Medium |
| NanoBRET | Measures the binding of a test compound to a NanoLuciferase-tagged target protein in live cells by monitoring the displacement of a fluorescent tracer. | - Direct and quantitative measure of target engagement in live cells- High sensitivity and specificity- Amenable to high-throughput screening | - Requires genetic modification of cells to express the fusion protein- Availability of specific tracers can be a limitation | High |
I. Western Blotting: Assessing Downstream Pathway Modulation
The most direct and widely published method to confirm the cellular activity of this compound is to measure the phosphorylation of downstream substrates of its target kinases. A reduction in the phosphorylation of these substrates upon this compound treatment is a strong indicator of target engagement and pathway inhibition.
Key Downstream Targets for this compound:
-
p-GSK3β (Ser9): A direct substrate of Akt. Inhibition of Akt by this compound leads to a decrease in GSK3β phosphorylation at this site.
-
p-S6 Ribosomal Protein (Ser235/236): A downstream effector of the p70S6K signaling pathway.
-
p-Cofilin (Ser3): A substrate of ROCK, involved in actin cytoskeleton dynamics.
-
p-Myosin Light Chain 2 (Thr18/Ser19): Another key substrate of ROCK, regulating cell motility and contraction.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cancer cell lines with known dysregulation in the PI3K/Akt pathway (e.g., PTEN-deficient lines like PC3 or U87MG) and allow them to adhere overnight.
-
Compound Incubation: Treat cells with a dose-range of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target substrates (e.g., p-GSK3β, total GSK3β, p-S6, total S6, etc.) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.
Comparative Data: this compound vs. a Selective Akt Inhibitor
To distinguish the multi-kinase inhibitory effect of this compound from that of a more selective agent, a comparison with a compound like CCT128930 (a selective Akt inhibitor) is informative.
| Downstream Target | Expected Effect of this compound | Expected Effect of CCT128930 |
| p-GSK3β (Ser9) | Strong Inhibition | Strong Inhibition |
| p-S6 (Ser235/236) | Strong Inhibition | Partial or No Inhibition |
| p-Cofilin (Ser3) | Strong Inhibition | No Inhibition |
This comparative analysis can help to confirm the engagement of this compound with its multiple targets.[1]
II. Cellular Thermal Shift Assay (CETSA): Direct Target Engagement
CETSA provides a direct measure of target engagement by assessing the thermal stabilization of a protein upon ligand binding in intact cells.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) using an antibody specific for the target kinase (e.g., Akt1, ROCK1).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
III. NanoBRET™ Target Engagement Assay: A High-Throughput Approach
The NanoBRET assay is a powerful technique to quantify compound binding to a specific protein target in living cells.[3]
Experimental Protocol: NanoBRET
-
Cell Line Generation: Generate a stable cell line expressing the target kinase (e.g., Akt1) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells in a multi-well plate and add the NanoBRET® tracer, a fluorescently labeled ligand that binds to the target kinase.
-
Compound Addition: Add a range of concentrations of this compound.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer between the NanoLuc®-tagged kinase and the fluorescent tracer.
-
Data Analysis: The binding of this compound to the target kinase will displace the tracer, leading to a decrease in the BRET signal. The IC50 value can then be calculated, representing the concentration of this compound required to displace 50% of the tracer.
Signaling Pathway and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated.
Caption: this compound signaling pathway inhibition.
Caption: Western Blotting workflow for target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for a thorough understanding of its mechanism of action. While Western blotting for downstream substrates provides a robust and accessible method for demonstrating pathway inhibition, more direct techniques like CETSA and NanoBRET offer complementary and often more quantitative data on target binding. The choice of methodology will depend on the specific research question and available resources. A multi-pronged approach, employing both indirect and direct measures of target engagement, will provide the most comprehensive and compelling validation of this compound's activity in cells.
References
AT13148: A Comparative Guide to Its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
AT13148 is an orally available, ATP-competitive small molecule inhibitor targeting the AGC group of kinases. This guide provides a comprehensive overview of the cross-reactivity profile of this compound against a panel of kinases, presenting key experimental data to inform research and development decisions.
Kinase Inhibition Profile of this compound
This compound has been profiled against a panel of 40 kinases to determine its selectivity. The following table summarizes the in vitro inhibitory activity of this compound against various kinases, with a focus on its primary targets within the AGC kinase family and notable off-target interactions.
| Kinase Family | Kinase Target | IC50 (nM) |
| AGC | AKT1 | 38 |
| AKT2 | 402 | |
| AKT3 | 50 | |
| p70S6K | 8 | |
| PKA | 3 | |
| ROCKI | 6 | |
| ROCKII | 4 | |
| RSK1 | 85 | |
| SGK3 | 63 | |
| Other | CHK2 | >800 |
| Aurora B | >800 |
Data sourced from Yap TA, et al. Clin Cancer Res. 2012.
Experimental Protocols
The in vitro kinase inhibition assays were performed to determine the IC50 values of this compound against a panel of kinases.
In Vitro Kinase Assay:
-
Assay Principle: The assays measured the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, was determined.
-
Kinase Panel: this compound was screened against a panel of 40 kinases at the National Centre for Kinase Profiling, Dundee, UK.
-
Assay Conditions: Individual IC50 values were determined for selected kinases using ATP concentrations equivalent to the Michaelis constant (Km) for each respective enzyme. This ensures that the inhibition observed is competitive with respect to ATP. The assays were conducted using purified, recombinant kinases and their respective substrates. The detection of kinase activity was likely performed using a radiometric assay, a common method for kinase profiling that measures the incorporation of a radiolabeled phosphate group from ATP onto the substrate.
Signaling Pathway Analysis
This compound primarily targets key kinases within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Its inhibitory action on AKT and p70S6K directly impacts this pathway. Additionally, its potent inhibition of ROCK and PKA indicates its influence on other crucial cellular processes, including cytoskeletal dynamics and metabolism.
Figure 1. Signaling pathways inhibited by this compound.
Experimental Workflow
The general workflow for determining the kinase inhibition profile of a compound like this compound involves several key steps, from initial screening to detailed IC50 determination.
Figure 2. Workflow for kinase inhibitor profiling.
References
Comparative Analysis of AT13148 and Fasudil: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitors AT13148 and fasudil. The following sections detail their mechanisms of action, target profiles, and available experimental data, offering a comprehensive resource for evaluating these compounds in preclinical and clinical research.
Introduction
This compound is a multi-kinase inhibitor that potently targets several members of the AGC kinase family, including Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase B (AKT).[1][2] It has been investigated primarily for its anti-proliferative and anti-metastatic properties in the context of solid tumors.[1] In contrast, fasudil is a well-established ROCK inhibitor, approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4] Its therapeutic effects are largely attributed to its vasodilatory properties.[3] Fasudil has also been explored for its potential in treating a range of other conditions, including pulmonary hypertension and neurodegenerative diseases.[3][5]
Mechanism of Action and Target Specificity
Both this compound and fasudil function as ATP-competitive inhibitors of ROCK kinases. However, their selectivity profiles differ significantly. This compound exhibits a broader inhibitory activity against the AGC kinase family, whereas fasudil is more selective for ROCK.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Fasudil IC₅₀/Kᵢ (µM) |
| ROCK1 | 6[3] | Kᵢ: 0.33[2] |
| ROCK2 | 4[3] | 0.158[2] |
| AKT1 | 38[6] | - |
| AKT2 | 402[6] | - |
| AKT3 | 50[6] | - |
| p70S6K | 8[6] | - |
| PKA | 3[6] | 4.58[2] |
| PKC | - | 12.30[2] |
| PKG | - | 1.650[2] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ represents the inhibition constant.
This compound is a potent dual inhibitor of ROCK1 and ROCK2, and also demonstrates significant inhibitory activity against AKT isoforms and other AGC kinases like p70S6K and PKA.[6] Fasudil is a potent inhibitor of ROCK2 and also inhibits ROCK1, but with less potency against other kinases such as PKA, PKC, and PKG.[2]
Signaling Pathways
The primary signaling pathway targeted by both inhibitors is the Rho/ROCK pathway, which plays a crucial role in regulating cell shape, motility, and contraction. This compound, due to its broader specificity, also significantly impacts the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.
Comparative Experimental Data
While direct head-to-head clinical trials are lacking, preclinical studies provide valuable comparative data. A study on pancreatic ductal adenocarcinoma (PDAC) models demonstrated that both this compound and fasudil can block the invasion of cancer cells.[7]
Table 2: Preclinical Efficacy in Pancreatic Cancer Models
| Parameter | This compound | Fasudil | Reference |
| Inhibition of PDAC cell invasion | Yes | Yes | [7] |
In this study, both inhibitors were shown to phenocopy the effects of selective ROCK inhibitors in blocking substrate phosphorylation, inducing morphological changes, and reducing cell motility and invasion.[7]
Pharmacokinetics
The pharmacokinetic profiles of this compound and fasudil have been characterized in preclinical and clinical settings.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Human, 180 mg oral) | Fasudil (Human, oral) |
| Mean Cₘₐₓ | 383 nM[3] | Not specified in the provided results |
| Mean AUC | 13399 nM*h[3] | Not specified in the provided results |
| Elimination Half-life | ~24h (at 20mg)[8] | 0.76 hours (active metabolite: 4.66 hours)[9] |
This compound exhibited a longer half-life compared to fasudil. However, the first-in-human study of this compound was terminated due to a narrow therapeutic index and a variable pharmacokinetic profile.[1][3]
Safety and Tolerability
Clinical data has revealed distinct safety profiles for this compound and fasudil.
Table 4: Comparative Adverse Effects in Clinical Trials
| Adverse Effect | This compound | Fasudil |
| Common | Fatigue, nausea, headaches, hypotension[3] | Headache, dizziness, hypotension[5][10] |
| Dose-Limiting Toxicities | Hypotension, pneumonitis, elevated liver enzymes, skin rash[3] | Generally well-tolerated; adverse events mainly related to disease progression in ALS trials[11] |
The clinical development of this compound was halted due to dose-limiting toxicities, including hypotension, which is a known on-target effect of ROCK inhibition.[3] Fasudil has a more established and generally favorable safety profile from its clinical use and ongoing trials.[10][11][12]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize ROCK inhibitors. For specific details, researchers should refer to the materials and methods sections of the cited literature.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Protocol:
-
Reaction Setup: In a microplate, combine the purified ROCK enzyme, a specific substrate (e.g., recombinant MYPT1), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or fasudil) to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that quantify the amount of ATP consumed.[13][14]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
Cell-Based Western Blot for ROCK Activity
This method assesses the ability of an inhibitor to block the phosphorylation of downstream ROCK targets within intact cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to a desired confluency and then treat with different concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a ROCK substrate (e.g., p-MYPT1 or p-MLC).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent or fluorescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH or β-actin).
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of an inhibitor on the collective migration of a cell population.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate and grow them to form a confluent monolayer.[3]
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.[3]
-
Treatment: Wash the wells to remove dislodged cells and add fresh media containing the test inhibitor at various concentrations.
-
Imaging: Capture images of the wound at the beginning of the experiment (T=0) and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. Compare the closure rates between treated and untreated cells to determine the effect of the inhibitor on cell migration.
Conclusion
This compound and fasudil are both inhibitors of ROCK kinases but possess distinct pharmacological profiles. This compound is a potent multi-kinase inhibitor targeting both the Rho/ROCK and PI3K/AKT pathways, which showed promise in preclinical cancer models but faced challenges in clinical development due to its toxicity profile. Fasudil is a more selective ROCK inhibitor with a well-established clinical safety profile and proven efficacy for specific indications. The choice between these two inhibitors for research purposes will depend on the specific scientific question being addressed. For studies focused on the specific roles of ROCK1 and ROCK2, the more selective profile of fasudil may be advantageous. For investigations into the combined inhibition of ROCK and AKT signaling in cancer, this compound could serve as a valuable tool, albeit with careful consideration of its broader kinase activity. This guide provides a foundation for researchers to make informed decisions regarding the selection and application of these important pharmacological agents.
References
- 1. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson's disease (ROCK-PD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
AT13148 Gene Expression Signature: A Comparative Analysis Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression signature induced by the multi-AGC kinase inhibitor, AT13148, with that of other kinase inhibitors. The information is compiled from publicly available experimental data to assist researchers in understanding the unique molecular mechanisms of this compound and its potential applications in cancer therapy.
Introduction to this compound
This compound is an oral, ATP-competitive multi-AGC kinase inhibitor that has shown potent anti-tumor activity in preclinical studies.[1][2][3] It targets several key kinases in the PI3K/AKT/mTOR signaling pathway, including AKT, p70S6K, PKA, ROCK, and SGK.[1][2] This multi-targeted approach may offer advantages over single-target inhibitors by potentially increasing anti-tumor efficacy and minimizing the development of resistance.[1][3] Understanding the global changes in gene expression following treatment with this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers of response.
Comparison of Gene Expression Signatures: this compound vs. a Selective AKT Inhibitor
A key study by Yap et al. (2012) in Clinical Cancer Research provides a direct comparison of the gene expression profiles induced by this compound and a selective AKT inhibitor, CCT128930, in PTEN-deficient U87MG human glioblastoma cells.[1][3] This comparison is critical for dissecting the effects of inhibiting multiple AGC kinases versus the specific inhibition of AKT.
The study revealed a distinct difference in the primary biological processes affected by the two inhibitors. While both compounds modulated genes involved in the PI3K pathway, their downstream effects diverged significantly. This compound was found to have a predominant effect on genes involved in apoptosis , whereas the selective AKT inhibitor CCT128930 primarily modulated genes related to the cell cycle .[1][3]
This differential effect on gene expression translates to different cellular outcomes. Treatment with this compound leads to a greater apoptotic phenotype, while CCT128930 primarily induces a G1 phase cell cycle arrest.[1]
Quantitative Data Summary
The following table summarizes the key differences in the gene expression signatures of this compound and CCT128930 based on the findings from the Yap et al. (2012) study.
| Feature | This compound (Multi-AGC Kinase Inhibitor) | CCT128930 (Selective AKT Inhibitor) | Reference |
| Primary Affected Pathway | Apoptosis | Cell Cycle | [1][3] |
| Key Upregulated Genes | Pro-apoptotic genes | Genes involved in cell cycle arrest (e.g., p21, p27) | [1] |
| Key Downregulated Genes | Anti-apoptotic genes (e.g., BCL-2 family members) | Genes promoting cell cycle progression (e.g., cyclins, CDKs) | [1] |
| Cellular Outcome | Induction of Apoptosis | G1 Cell Cycle Arrest | [1] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following is a detailed methodology for the gene expression profiling experiment as described in the study by Yap et al. (2012).
Cell Culture and Treatment:
-
Cell Line: U87MG human glioblastoma cells (PTEN-deficient).
-
Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were treated with either this compound or the selective AKT inhibitor CCT128930 at a concentration of 1 µM for 6 hours. Control cells were treated with the vehicle (DMSO).
RNA Isolation and Microarray Analysis:
-
RNA Extraction: Total RNA was extracted from the treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.
-
Microarray Platform: Gene expression profiling was performed using a whole-genome microarray platform (e.g., Agilent or Affymetrix).
-
Hybridization and Scanning: Labeled cRNA was hybridized to the microarrays, which were then washed and scanned to acquire the raw intensity data.
Data Analysis:
-
Data Normalization: Raw microarray data was normalized to correct for systematic variations.
-
Differential Gene Expression Analysis: Statistical analysis was performed to identify genes that were significantly differentially expressed between the drug-treated and vehicle-treated control groups. A fold-change and p-value cutoff were used to determine significance.
-
Gene Ontology and Pathway Analysis: The lists of differentially expressed genes were subjected to gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways that were most significantly affected by the drug treatments.
Comparison with Other Classes of Kinase Inhibitors
While a direct, quantitative comparison of the this compound gene expression signature with that of other classes of kinase inhibitors is challenging due to variations in experimental conditions across different studies, a qualitative comparison can be made based on their known mechanisms of action.
-
MAPK Pathway Inhibitors (e.g., MEK inhibitors, BRAF inhibitors): These inhibitors typically induce gene expression changes related to the inhibition of cell proliferation, survival, and angiogenesis. The gene signatures often show downregulation of genes involved in the MAPK signaling cascade and its downstream targets. Unlike this compound, the primary effect is not typically a direct and predominant induction of apoptotic genes, but rather a halt in proliferative signaling.
-
Receptor Tyrosine Kinase (RTK) Inhibitors (e.g., EGFR inhibitors, VEGFR inhibitors): The gene expression signatures of RTK inhibitors are highly dependent on the specific RTK being targeted and the cellular context. Generally, they lead to the downregulation of genes involved in cell growth, proliferation, and survival pathways that are downstream of the targeted receptor. While apoptosis can be a consequence of RTK inhibition, the initial and most prominent changes in gene expression are often related to the attenuation of the specific signaling pathway driven by that receptor.
In contrast to these more pathway-specific inhibitors, the multi-targeted nature of this compound results in a broader impact on cellular signaling, leading to a more pronounced and direct activation of the apoptotic machinery, as evidenced by its distinct gene expression signature.
Conclusion
The gene expression signature of this compound is characterized by a predominant effect on apoptosis-related genes, distinguishing it from selective AKT inhibitors which primarily affect cell cycle regulation. This unique molecular profile underscores the potential of its multi-AGC kinase inhibition strategy. Further research comparing the gene expression signature of this compound with a wider range of kinase inhibitors under standardized conditions would be valuable for a more comprehensive understanding of its place in the landscape of targeted cancer therapies.
References
Confirming AT13148-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, confirming the mechanism of action of novel therapeutic compounds is a critical step. This guide provides a comparative overview of caspase assays for confirming apoptosis induced by AT13148, a potent dual inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and AKT kinases. Experimental data, detailed protocols, and a comparison with the well-characterized apoptosis inducer, staurosporine, are presented to aid in the robust assessment of this compound's pro-apoptotic activity.
This compound is a multi-AGC kinase inhibitor that has been shown to induce cell death and apoptosis in preclinical cancer models.[1][2] Its mechanism of action involves the inhibition of key survival signaling pathways, making it a promising candidate for cancer therapy. A crucial aspect of its preclinical evaluation is the definitive confirmation of apoptosis as the mode of cell death. Caspase assays are a reliable and widely used method for this purpose, as caspases are the central executioners of the apoptotic cascade.
This guide will focus on the most common and reliable methods for quantifying caspase activity, particularly the activation of effector caspases-3 and -7, which are key mediators of apoptosis. We will also discuss the analysis of Poly(ADP-ribose) polymerase (PARP) cleavage, a downstream event of caspase-3 activation, as a secondary confirmation of apoptosis.
Comparative Analysis of Apoptosis Induction
To objectively evaluate the pro-apoptotic efficacy of this compound, a comparison with a well-established apoptosis inducer is essential. Staurosporine, a potent broad-spectrum protein kinase inhibitor, is widely used as a positive control for apoptosis induction in various cell types.
Table 1: Comparison of this compound and Staurosporine in Inducing Caspase-3/7 Activity
| Compound | Cell Type | Concentration | Incubation Time | Fold Increase in Caspase-3/7 Activity (vs. Control) | EC50 | Reference |
| This compound | Primary Hepatocytes | 6.25 - 400 µM | 5 hours | Time and concentration-dependent increase | 256 µM | [3] |
| Staurosporine | U2OS | 1 µM | Not Specified | ~16-fold | Not Specified | [4] |
| Staurosporine | NIH3T3 | 1 µM | 6 hours | Significant increase | Not Specified | [2][5] |
| Staurosporine | HeLa | 0.5 µM | 4 hours | Dose-dependent increase | Not Specified | [4] |
| Staurosporine | Bovine Lens Epithelial Cells | 1 µM | 3 hours | Significant increase | Not Specified | [6][7] |
Note: The data presented are from different studies and cell types, and therefore, direct comparison should be made with caution. The EC50 value for this compound is notably higher than the typical concentrations of staurosporine used to induce apoptosis, which could be attributed to the different cell types and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase and proteasome activity during staurosporin-induced apoptosis in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
AT13148: Exploring Synergy with Anticancer Agents - A Review of Available Preclinical Data
Despite initial promise as a novel multi-AGC kinase inhibitor, publicly available preclinical data detailing the synergistic effects of AT13148 in combination with other anticancer agents is notably absent. Development of this compound was discontinued following a first-in-human Phase I clinical trial due to a narrow therapeutic index and an unfavorable pharmacokinetic profile. This guide summarizes the known mechanism of action of this compound, its preclinical activity as a monotherapy, and the theoretical rationale for potential synergistic combinations, while highlighting the lack of published experimental data to support these hypotheses.
This compound: A Multi-Targeted Approach to Cancer Therapy
This compound is an oral, ATP-competitive inhibitor of multiple AGC kinases, including AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1] The PI3K/AKT/mTOR signaling pathway, in which AKT and p70S6K are key components, is frequently deregulated in cancer, making it a critical therapeutic target. By simultaneously inhibiting several kinases in this pathway, this compound was designed to offer a more potent antitumor effect and potentially overcome resistance mechanisms compared to single-target inhibitors.
Preclinical studies demonstrated that this compound could block the phosphorylation of downstream targets of these kinases and induce apoptosis in various cancer cell lines.[1] In vivo, this compound showed antitumor efficacy in xenograft models of breast, prostate, and uterine cancers.[1]
Theoretical Rationale for Synergistic Combinations
Based on its mechanism of action, there is a strong theoretical basis for combining this compound with other anticancer agents.
Combination with Chemotherapy
Many conventional chemotherapeutic agents induce DNA damage, leading to cell cycle arrest and apoptosis. Cancer cells, however, can activate survival pathways, such as the PI3K/AKT pathway, to counteract the effects of chemotherapy. By inhibiting this pro-survival signaling with this compound, it is conceivable that the cytotoxic effects of chemotherapeutic drugs could be enhanced.
Combination with Targeted Therapies
Resistance to targeted therapies often involves the activation of alternative signaling pathways. For instance, tumors treated with inhibitors of the MAPK pathway (e.g., MEK or BRAF inhibitors) can develop resistance through the activation of the PI3K/AKT pathway. A combination of this compound with a MAPK pathway inhibitor could therefore represent a strategy to prevent or overcome such resistance. Similarly, combining this compound with inhibitors of other receptor tyrosine kinases could offer a dual-pronged attack on cancer cell growth and survival.
Lack of Preclinical Synergy Data
A comprehensive search of scientific literature and conference proceedings did not yield any published studies that specifically investigated the synergistic effects of this compound in combination with other anticancer agents. Consequently, there is no quantitative data, such as Combination Index (CI) values or in vivo tumor growth inhibition data for combination therapies, available in the public domain. Furthermore, detailed experimental protocols for such combination studies are also unavailable.
Clinical Development and Discontinuation
A first-in-human Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[2] The study was terminated due to a narrow therapeutic index, with dose-limiting toxicities including hypotension, pneumonitis, elevated liver enzymes, and skin rash being observed.[3] Additionally, the pharmacokinetic profile of the drug was not favorable.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for assessing drug synergy, which would have been applicable to preclinical studies of this compound combinations had they been conducted and published.
Caption: this compound inhibits multiple AGC kinases.
Caption: A typical workflow for evaluating drug synergy.
Conclusion
While this compound showed interesting preclinical activity as a multi-AGC kinase inhibitor, its clinical development was halted. The lack of publicly available data on its synergistic activity with other anticancer agents prevents a comprehensive comparison and evaluation of its potential in combination therapies. The information presented here is based on the limited available data for this compound as a monotherapy and the general principles of combination cancer therapy. For researchers in drug development, the story of this compound underscores the importance of a favorable therapeutic window and pharmacokinetic profile for the successful clinical translation of a promising preclinical candidate.
References
Safety Operating Guide
Navigating the Disposal of AT13148: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the multi-AGC kinase inhibitor AT13148, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions from the manufacturer, a cautious and informed approach based on the compound's nature and general hazardous waste guidelines is paramount.
This compound is an orally active, ATP-competitive inhibitor investigated for its potent anti-tumor activity.[1] As with many compounds developed for cancer research, it should be handled as a potentially hazardous substance. This necessitates a comprehensive disposal plan that minimizes risk to personnel and the environment.
Recommended Disposal Procedures
The following procedures are based on best practices for the disposal of potent, biologically active small molecules and antineoplastic agents. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
Before handling this compound in any form (solid or in solution), appropriate PPE must be worn. This includes:
-
Double gloving: Use chemotherapy-rated gloves.
-
Lab coat: A disposable or dedicated lab coat is recommended.
-
Eye protection: Safety glasses with side shields or goggles are essential.
-
Respiratory protection: A fit-tested N95 respirator or higher should be used when handling the powder form to avoid inhalation.
2. Waste Segregation:
All waste contaminated with this compound must be segregated from general laboratory waste. Establish designated, clearly labeled waste containers for:
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound.
-
Liquid Waste: This includes unused or spent solutions of this compound, as well as the first rinse of any glassware or equipment.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
3. Disposal of Solid Waste:
Contaminated solid waste should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
4. Disposal of Liquid Waste:
-
Unused Solutions: Unused or expired solutions of this compound should be collected in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound," along with the solvent used (e.g., DMSO).
-
Aqueous Solutions: Due to the potential for environmental toxicity, aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as hazardous liquid waste.
-
Glassware Decontamination: Glassware that has contained this compound should be rinsed with a suitable solvent (e.g., ethanol or a surfactant-based cleaning solution) to remove any residue. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.
5. Final Disposal:
All segregated and properly labeled this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company. Never dispose of this compound waste in the regular trash or down the sewer system.
Key Chemical and Handling Information
To facilitate safe handling and disposal, a summary of this compound's relevant properties is provided below.
| Property | Value |
| Chemical Formula | C₁₇H₁₆ClN₃O |
| Molecular Weight | 313.78 g/mol [2] |
| CAS Number | 1056901-62-2[2] |
| Solubility | Soluble in DMSO (up to 62 mg/mL)[3] |
| Storage (Powder) | -20°C[4] |
| Storage (in Solvent) | -80°C[5] |
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound are available, the recommended procedures are derived from established guidelines for handling and disposing of hazardous pharmaceutical compounds and antineoplastic agents. These protocols emphasize containment, segregation, and proper waste stream management to mitigate exposure and environmental contamination.
Visualizing the Disposal Workflow
To provide a clear, step-by-step visual guide for the proper disposal of this compound, the following workflow diagram has been generated.
This compound Disposal Workflow
Disclaimer: The information provided here is intended as a guide and is based on general best practices for handling hazardous research chemicals. Always prioritize your institution's specific safety and disposal protocols and consult with your Environmental Health and Safety department for guidance.
References
Essential Safety and Logistical Information for Handling AT13148
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of AT13148, a potent, orally active, and ATP-competitive multi-AGC kinase inhibitor. Given its cytotoxic potential, as evidenced by clinical trial data, strict adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.
I. Compound and Safety Data
This compound is a small molecule inhibitor targeting multiple kinases in the AGC family, including Akt1/2/3, p70S6K, PKA, and ROCKI/II.[1][2] Due to its potent biological activity, it should be handled with the utmost care as a hazardous compound.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆ClN₃O | [1] |
| Molecular Weight | 313.78 g/mol | [1] |
| Appearance | Powder | [3] |
| Solubility | DMSO: up to 62 mg/mL | [4] |
| Water: Insoluble | [4] | |
| Ethanol: Insoluble | [4] | |
| Storage (Powder) | -20°C for up to 3 years | [3][5] |
| Storage (in Solvent) | -80°C for up to 6 months | [6] |
Inhibitory Concentrations (IC₅₀):
| Target | IC₅₀ | Source |
| Akt1 | 38 nM | [2][4] |
| Akt2 | 402 nM | [2][4] |
| Akt3 | 50 nM | [2][4] |
| p70S6K | 8 nM | [2][4] |
| PKA | 3 nM | [2][4] |
| ROCKI | 6 nM | [2][4] |
| ROCKII | 4 nM | [2][4] |
II. Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound, particularly in its powdered form.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Double-gloving with nitrile gloves | Inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff. Change gloves immediately if contaminated. |
| Body Protection | Disposable, solid-front, back-closing laboratory coat | Should be resistant to chemical permeation. Cuffs should be tight-fitting. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Mandatory when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation. |
III. Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, from weighing the solid compound to the preparation of stock solutions and dilutions, must be conducted in a designated area, within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize exposure risk.
-
Preparation of Workspace:
-
Ensure the chemical fume hood or BSC is functioning correctly.
-
Cover the work surface with disposable, plastic-backed absorbent pads.
-
Have a dedicated waste container for this compound-contaminated materials within the hood.
-
-
Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment unit.
-
Handle the container with care to avoid creating dust.
-
Use anti-static weighing dishes.
-
Close the primary container immediately after dispensing.
-
-
Preparing Stock Solutions:
-
Spill Management:
-
In case of a small spill (<5 mg), gently cover the spill with absorbent material, then wet with a 20% bleach solution. Wipe the area clean and decontaminate with a suitable laboratory detergent, followed by 70% ethanol.
-
For larger spills, evacuate the area and follow institutional emergency procedures for hazardous chemical spills.
-
IV. Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: All disposable PPE (gloves, lab coat, respirator), weighing paper, pipette tips, and other contaminated materials must be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any this compound waste down the drain.
-
Decontamination of Reusable Equipment: Glassware and other reusable equipment should be decontaminated by soaking in a 20% bleach solution for at least 30 minutes, followed by thorough rinsing with water and then a laboratory-grade detergent.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell line proliferation.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., BT474, PC3, MES-SA) in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assessing Cell Viability:
-
Use a colorimetric or fluorometric cell viability assay (e.g., MTT, AlamarBlue, or CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the this compound concentration and determine the GI₅₀ (concentration for 50% inhibition of growth) using non-linear regression analysis.
-
Western Blot Analysis of Protein Phosphorylation
This protocol allows for the analysis of the phosphorylation status of this compound target proteins.
-
Cell Lysis:
-
Plate and treat cells with this compound at various concentrations and time points as required.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-p70S6K, p70S6K, p-GSK3β, GSK3β) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits multiple AGC kinases, blocking key signaling pathways.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
